Product packaging for A-1155463(Cat. No.:)

A-1155463

Cat. No.: B8055303
M. Wt: 669.8 g/mol
InChI Key: SOYCFODXNRVBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A-1155463 is a useful research compound. Its molecular formula is C35H32FN5O4S2 and its molecular weight is 669.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H32FN5O4S2 B8055303 A-1155463

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-(dimethylamino)prop-1-ynyl]-2-fluorophenoxy]propyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYCFODXNRVBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CC1=CC(=C(C=C1)OCCCC2=C(N=C(S2)N3CCC4=C(C3)C(=CC=C4)C(=O)NC5=NC6=CC=CC=C6S5)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32FN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to A-1155463: A Potent and Selective BCL-XL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A-1155463 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). Developed through a sophisticated process of nuclear magnetic resonance (NMR) fragment screening and structure-based design, this compound represents a significant advancement in the field of apoptosis research and oncology.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by selectively binding to the hydrophobic groove of the BCL-XL protein. This binding competitively displaces pro-apoptotic BH3-only proteins (e.g., BIM, BAD), which are normally sequestered by BCL-XL. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, triggering mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[1]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis in BCL-XL dependent cells.

A1155463 This compound BCL_XL BCL-XL A1155463->BCL_XL Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAD) BCL_XL->Pro_Apoptotic Sequesters BAX_BAK BAX / BAK Pro_Apoptotic->BAX_BAK Activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: this compound inhibits BCL-XL, leading to apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Binding Affinity of this compound
Target ProteinBinding Affinity (Ki)
BCL-XL<0.01 nM
BCL-280 nM
BCL-W19 nM
MCL-1>440 nM

Data compiled from multiple sources.[1][2][3]

Table 2: Cellular Activity of this compound
Cell LineBCL-2 Family DependenceEC50
MOLT-4BCL-XL70 nM
H146BCL-XL-
RS4;11BCL-2>5 µM

Data compiled from multiple sources.[2]

Table 3: In Vivo Pharmacokinetic Properties of this compound in SCID-Beige Mice
ParameterValue
Dose5 mg/kg IP
Cmax-
Tmax-
AUC-

Specific values for Cmax, Tmax, and AUC were not consistently available in the reviewed literature.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • BCL-XL dependent (e.g., MOLT-4) and BCL-2 dependent (e.g., RS4;11) cell lines

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plates for 48-72 hours.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a luminometer.

  • Calculate EC50 values by plotting the luminescence signal against the log of the compound concentration.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is for determining the binding affinity of this compound to BCL-XL.

Materials:

  • Recombinant His-tagged BCL-XL protein

  • Biotinylated BIM BH3 peptide

  • Terbium-labeled anti-His antibody (donor)

  • Streptavidin-labeled fluorophore (acceptor)

  • Assay buffer

  • This compound stock solution (in DMSO)

  • Low-volume 384-well plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control.

  • Add His-tagged BCL-XL protein to each well.

  • Add the Terbium-labeled anti-His antibody to each well.

  • Incubate for 60 minutes at room temperature.

  • Add the Biotinylated BIM BH3 peptide to each well.

  • Add the Streptavidin-labeled fluorophore to each well.

  • Incubate for 120 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Terbium) and ~665 nm (acceptor).

  • Calculate the ratio of the acceptor to donor emission to determine the degree of binding and inhibition.

In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

  • Female SCID-Beige mice (6-8 weeks old)

  • H146 small cell lung cancer cells

  • Matrigel

  • This compound formulation for injection (e.g., in 10% DMSO, 10% ethanol, 30% PEG 300, and 50% saline)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Subcutaneously implant 5 x 10^6 H146 cells mixed with Matrigel into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (IP) injection daily for a specified duration (e.g., 14-21 days).

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Assessment of On-Target Thrombocytopenia

This protocol details the procedure for monitoring platelet counts in mice treated with this compound.

Materials:

  • SCID-Beige mice

  • This compound formulation for injection

  • EDTA-coated micro-hematocrit tubes

  • Automated hematology analyzer or hemocytometer

Procedure:

  • Administer a single dose of this compound (e.g., 5 mg/kg, IP) to the mice.

  • At various time points post-dose (e.g., 0, 2, 6, 24, 48, and 72 hours), collect a small volume of blood (~50 µL) via retro-orbital bleeding into EDTA-coated tubes.

  • Analyze the blood samples for platelet counts using an automated hematology analyzer.

  • Plot the platelet count over time to assess the kinetics of thrombocytopenia and recovery.

Drug Discovery and Development Workflow

The development of this compound followed a structured workflow, from initial fragment screening to lead optimization.

Target_Identification Target Identification (BCL-XL) Fragment_Screening NMR Fragment Screening Target_Identification->Fragment_Screening Hit_Identification Hit Identification Fragment_Screening->Hit_Identification Structure_Based_Design Structure-Based Design (X-ray Crystallography) Hit_Identification->Structure_Based_Design Lead_Optimization Lead Optimization (SAR Studies) Structure_Based_Design->Lead_Optimization In_Vitro_Testing In Vitro Testing (Binding & Cellular Assays) Lead_Optimization->In_Vitro_Testing In_Vitro_Testing->Lead_Optimization Iterative Refinement In_Vivo_Testing In Vivo Testing (Xenograft Models) In_Vitro_Testing->In_Vivo_Testing A1155463 This compound In_Vivo_Testing->A1155463

Caption: this compound discovery workflow.

Conclusion

This compound is a highly potent and selective BCL-XL inhibitor that serves as a valuable tool for studying the role of BCL-XL in apoptosis and as a lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action is well-defined, and its efficacy has been demonstrated in both in vitro and in vivo models. The detailed protocols provided herein offer a robust framework for the continued investigation and application of this important molecule in cancer research.

References

A-1155463: A Potent and Selective BCL-XL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-1155463 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2][3][4][5] Discovered through a combination of nuclear magnetic resonance (NMR)-based fragment screening and structure-based design, this compound exhibits picomolar binding affinity for BCL-XL and demonstrates significant selectivity over other BCL-2 family members.[1][4][5] This selectivity profile makes this compound a valuable chemical probe for studying BCL-XL-dependent biological processes and a promising lead compound for the development of targeted cancer therapeutics.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, binding profile, cellular activity, and detailed experimental protocols for its characterization.

Mechanism of Action: Targeting the Apoptotic Pathway

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, such as BCL-XL, prevent programmed cell death by sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][6] Overexpression of BCL-XL is a known resistance mechanism in various cancers. This compound functions as a BH3 mimetic, binding to the BH3-binding groove of BCL-XL with high affinity.[7] This action displaces pro-apoptotic proteins, which can then oligomerize and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation, ultimately resulting in apoptosis.[6]

BCL_XL_Inhibition Mechanism of this compound Action cluster_Mitochondrion Mitochondrion BCL_XL BCL-XL Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAK, BAX) BCL_XL->Pro_Apoptotic Sequesters Cytochrome_c Cytochrome c Pro_Apoptotic->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates A1155463 This compound A1155463->BCL_XL Inhibits

Caption: this compound inhibits BCL-XL, leading to apoptosis.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and cellular potency.

Table 1: Binding Affinity and Selectivity of this compound
Target ProteinBinding Affinity (Ki)Selectivity vs. BCL-XL
BCL-XL <0.01 nM -
BCL-280 nM>8000-fold
BCL-W19 nM>1900-fold
MCL-1>440 nM>44000-fold

Data compiled from multiple sources.[5][8][9][10]

Table 2: Cellular Activity of this compound
Cell LineBCL-XL DependenceEC50
MOLT-4High70 nM
H146HighPotent Inhibition

Data compiled from multiple sources.[5][8][10]

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Homogeneous Time-Resolved Fluorescence (HTRF) Competition Assay

This assay is used to determine the binding affinity of this compound to BCL-XL in a competitive format.

HTRF_Workflow HTRF Competition Assay Workflow cluster_Plate 384-well Plate Reagents Add Reagents: - Tagged BCL-XL - Fluorescently Labeled BH3 Peptide - this compound (Test Compound) Incubation Incubate Reagents->Incubation Detection Read HTRF Signal Incubation->Detection Data_Analysis Data Analysis: - Calculate IC50 - Determine Ki Detection->Data_Analysis

Caption: Workflow for HTRF-based binding affinity determination.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute recombinant, tagged (e.g., GST- or His-tagged) BCL-XL protein and a fluorescently labeled (e.g., biotinylated) BH3 peptide to their optimal concentrations in assay buffer.

    • Prepare HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and streptavidin-XL665).

  • Assay Procedure:

    • Add assay buffer, tagged BCL-XL, and the fluorescently labeled BH3 peptide to the wells of a low-volume 384-well plate.

    • Add serial dilutions of this compound or DMSO (vehicle control).

    • Incubate the plate at room temperature to allow binding to reach equilibrium.

    • Add the HTRF detection reagents.

    • Incubate the plate to allow the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio and plot the results against the concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve and subsequently calculate the Ki value.

Surface Plasmon Resonance (SPR) Analysis

SPR is employed to measure the real-time binding kinetics of this compound to BCL-XL.

SPR_Workflow SPR Kinetic Analysis Workflow cluster_SPR SPR Instrument Immobilization Immobilize BCL-XL on Sensor Chip Injection Inject this compound (Analyte) Immobilization->Injection Measurement Measure Binding (Association & Dissociation) Injection->Measurement Data_Analysis Data Analysis: - Fit Sensorgram Data - Determine ka, kd, and KD Measurement->Data_Analysis

Caption: Workflow for determining binding kinetics using SPR.

Methodology:

  • Immobilization of Ligand:

    • Immobilize recombinant BCL-XL onto a sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of this compound (analyte) over the immobilized BCL-XL surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell Viability Assay

This assay assesses the cytotoxic effect of this compound on BCL-XL-dependent cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture a BCL-XL-dependent cell line (e.g., MOLT-4 or H146) in appropriate media.

  • Treatment:

    • Seed the cells in a 96-well plate and treat with a range of concentrations of this compound.

    • Include a vehicle-only control (DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Measurement (using WST-1 or MTT):

    • Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results to generate a dose-response curve and determine the EC50 value.

In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

Methodology:

  • Tumor Implantation:

    • Subcutaneously implant a BCL-XL-dependent human tumor cell line (e.g., H146) into immunocompromised mice (e.g., SCID or nude mice).

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a defined dosing schedule.

  • Tumor Growth Monitoring:

    • Measure tumor volume at regular intervals using calipers.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Assess the statistical significance of tumor growth inhibition in the this compound-treated group compared to the control group.

In Vivo Platelet Monitoring

This procedure is essential for assessing the on-target effect of BCL-XL inhibition, which is known to cause reversible thrombocytopenia.

Methodology:

  • Blood Collection:

    • Collect blood samples from mice at baseline and at various time points after administration of this compound.

  • Platelet Counting:

    • Determine the platelet count using an automated hematology analyzer or by manual counting using a hemocytometer.

  • Data Analysis:

    • Plot the platelet counts over time to evaluate the extent and duration of thrombocytopenia and subsequent recovery. This compound has been shown to cause a rapid and reversible reduction in platelets in mice.[1]

Conclusion

This compound is a powerful and selective tool for investigating the role of BCL-XL in apoptosis and cancer. Its high potency and well-defined mechanism of action, coupled with the detailed experimental protocols provided in this guide, make it an invaluable asset for researchers in both academic and industrial settings. The data and methodologies presented here should facilitate the effective use of this compound in preclinical studies and further drug development efforts targeting BCL-XL-dependent malignancies.

References

A-1155463: A Potent and Selective BCL-XL Inhibitor for Interrogating Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-1155463 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). Its remarkable selectivity and robust in vitro and in vivo activity have established it as an invaluable chemical probe for dissecting the intricate biology of BCL-XL in normal physiology and disease, particularly in cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its use, and its application in studying BCL-XL-mediated signaling pathways.

Introduction to BCL-XL and the Rationale for its Inhibition

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family comprises pro-apoptotic members (e.g., BAX, BAK, BIM, BAD) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1). The delicate balance between these opposing factions dictates a cell's fate—survival or programmed cell death. BCL-XL, a prominent anti-apoptotic member, is frequently overexpressed in a multitude of solid tumors and hematological malignancies, where it sequesters pro-apoptotic proteins, thereby preventing the initiation of apoptosis and contributing to therapeutic resistance.[2] This dependency of cancer cells on BCL-XL for survival makes it a compelling therapeutic target.

This compound: A Selective Chemical Probe for BCL-XL

This compound was developed through a fragment-based drug discovery approach to be a highly potent and selective inhibitor of BCL-XL.[2][3] It acts as a "BH3 mimetic," binding with high affinity to the BH3-binding groove of BCL-XL, thereby displacing pro-apoptotic BH3-only proteins like BIM. This liberation of pro-apoptotic factors triggers the downstream activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[4]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: Biochemical Activity of this compound

Target ProteinBinding Affinity (Ki)Assay Type
BCL-XL<0.01 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[5]
BCL-280 nMTR-FRET[6]
BCL-W19 nMTR-FRET[6]
MCL-1>440 nMTR-FRET[6]

Table 2: Cellular Activity of this compound

Cell LineCancer TypeEC50Assay TypeBCL-2 Family Dependence
Molt-4Acute Lymphoblastic Leukemia70 nMCell Viability[6]BCL-XL
RS4;11Acute Lymphoblastic Leukemia>5 µMCell Viability[4]BCL-2
H146Small Cell Lung Cancer~100 nMCell ViabilityBCL-XL
LS1034Colorectal Cancer~200 nMCell Viability[7]BCL-XL
SW1417Colorectal Cancer~200 nMCell Viability[7]BCL-XL

Signaling Pathways Modulated by this compound

This compound directly impacts the intrinsic apoptosis pathway by inhibiting BCL-XL. The following diagram illustrates the central role of BCL-XL and the mechanism of action of this compound.

BCL_XL_Pathway cluster_0 Mitochondrion cluster_1 Cytosol BCL_XL BCL-XL BAX_BAK BAX/BAK BCL_XL->BAX_BAK Inhibits CytoC Cytochrome c BAX_BAK->CytoC Release Apoptosome Apoptosome CytoC->Apoptosome Activates A1155463 This compound A1155463->BCL_XL Inhibits BIM BIM BIM->BCL_XL Sequestered by BIM->BAX_BAK Activates Caspases Caspases Apoptosome->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Mechanism of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Assess BCL-XL/BIM Interaction

This protocol is designed to determine if this compound can disrupt the interaction between BCL-XL and the pro-apoptotic protein BIM.

Co_IP_Workflow start Start: BCL-XL dependent cells treatment Treat cells with this compound or vehicle (DMSO) start->treatment lysis Lyse cells in non-denaturing buffer treatment->lysis preclear Pre-clear lysate with control IgG beads lysis->preclear incubation Incubate lysate with anti-BCL-XL antibody preclear->incubation pull_down Pull down with Protein A/G beads incubation->pull_down wash Wash beads to remove non-specific binding pull_down->wash elution Elute protein complexes wash->elution analysis Analyze by Western Blot for BCL-XL and BIM elution->analysis end End: Assess disruption of BCL-XL/BIM interaction analysis->end

Workflow for Co-Immunoprecipitation.

Materials:

  • BCL-XL dependent cell line (e.g., Molt-4)

  • This compound (and a negative control compound if available)

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-BCL-XL antibody for immunoprecipitation

  • Anti-BIM antibody for Western blotting

  • Anti-BCL-XL antibody for Western blotting

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Standard Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentration of this compound or vehicle for the specified time.

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration.

  • Immunoprecipitation:

    • Incubate a portion of the cell lysate with the anti-BCL-XL antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer and boil to release the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-BIM and anti-BCL-XL antibodies to detect the co-immunoprecipitated proteins.

BH3 Profiling to Measure Apoptotic Priming

BH3 profiling is a functional assay that measures the sensitivity of mitochondria to pro-apoptotic BH3 peptides, indicating the cell's "priming" for apoptosis. Treatment with this compound is expected to increase the apoptotic priming of BCL-XL-dependent cells.

BH3_Profiling_Workflow start Start: Cells of interest treatment Treat cells with this compound or vehicle start->treatment permeabilization Permeabilize cells (e.g., with digitonin) treatment->permeabilization peptide_exposure Expose to a panel of BH3 peptides (e.g., BIM, BAD, NOXA) permeabilization->peptide_exposure incubation Incubate to allow mitochondrial outer membrane permeabilization (MOMP) peptide_exposure->incubation cytochrome_c_staining Fix and stain for intracellular Cytochrome c incubation->cytochrome_c_staining flow_cytometry Analyze by flow cytometry cytochrome_c_staining->flow_cytometry end End: Quantify Cytochrome c release to determine apoptotic priming flow_cytometry->end

Workflow for BH3 Profiling.

Materials:

  • Cells of interest

  • This compound

  • BH3 peptide panel (e.g., BIM, BAD, NOXA)

  • Permeabilization buffer (containing digitonin)

  • Mitochondrial assay buffer

  • Fixation and permeabilization buffers for flow cytometry

  • Anti-Cytochrome c antibody conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle.

  • Cell Preparation: Harvest and wash the cells.

  • Permeabilization: Resuspend cells in permeabilization buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Peptide Exposure: Aliquot the permeabilized cells into a 96-well plate and add the BH3 peptides at various concentrations.

  • Incubation: Incubate the plate to allow for BH3 peptide-induced MOMP.

  • Staining: Fix the cells and then stain with a fluorescently labeled anti-Cytochrome c antibody.

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of cells that have lost Cytochrome c, which is indicative of apoptosis.

Cell Viability Assay

This protocol measures the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (both sensitive and resistant to BCL-XL inhibition)

  • This compound

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the EC50 value.

Caspase Activity Assay

This assay quantifies the activation of executioner caspases (caspase-3 and -7), a hallmark of apoptosis.

Materials:

  • Cells treated with this compound

  • Caspase-Glo® 3/7 Assay System or a similar fluorometric or colorimetric caspase assay kit

  • Lysis buffer

  • 96-well plates (opaque-walled for luminescence/fluorescence)

  • Plate reader

Procedure:

  • Cell Treatment: Treat cells in a 96-well plate with this compound.

  • Assay Reagent Addition: Add the caspase substrate reagent directly to the wells.

  • Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.

  • Signal Measurement: Measure the resulting luminescent or fluorescent signal, which is proportional to the amount of caspase activity.

In Vivo Applications and Considerations

This compound has been shown to inhibit tumor growth in xenograft models of BCL-XL-dependent cancers.[2][8] A key in vivo pharmacodynamic marker for BCL-XL inhibition is a rapid and reversible thrombocytopenia (reduction in platelet count), as platelets are highly dependent on BCL-XL for their survival.[2] Researchers planning in vivo studies should be aware of this on-target toxicity and may need to consider intermittent dosing schedules to manage it.

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of BCL-XL in health and disease. Its high potency and well-characterized mechanism of action make it an ideal chemical probe for elucidating BCL-XL-dependent signaling pathways, validating BCL-XL as a therapeutic target, and exploring potential combination therapies. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound to advance our understanding of apoptosis and cancer biology.

References

The Genesis of a Selective BCL-XL Inhibitor: A Technical Guide to the Discovery and Structure-Based Design of A-1155463

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and structure-based design of A-1155463, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). This compound serves as a valuable chemical probe for studying BCL-XL biology and represents a significant advancement in the development of targeted cancer therapeutics. This document details the scientific journey from fragment screening to a highly optimized lead compound, presenting key data, experimental methodologies, and the logical frameworks that guided its development.

Introduction: Targeting Apoptosis in Cancer

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for maintaining tissue homeostasis.[1] In many cancers, the overexpression of anti-apoptotic proteins like BCL-XL allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[1] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the natural apoptotic process in cancer cells, making BCL-XL a compelling target for drug discovery. This compound emerged from a dedicated effort to develop a highly selective and potent BCL-XL inhibitor to overcome the limitations of earlier, less selective compounds.[1][2]

Discovery and Optimization: A Structure-Based Approach

The discovery of this compound was a multi-stage process that began with nuclear magnetic resonance (NMR)-based fragment screening to identify small molecules that bind to BCL-XL.[1][2] This was followed by an iterative process of structure-based design, leveraging X-ray crystallography to visualize how compounds bind to the protein.[1][3] This approach allowed for the rational design of modifications to improve potency and selectivity.

The development of this compound was a direct evolution from earlier tool compounds, aiming to improve upon their pharmaceutical properties.[1][2] The design process involved the strategic modification of different parts of the molecule to optimize interactions with key binding pockets (P2 and P4) within the BCL-XL protein.[3][4] This iterative cycle of design, synthesis, and testing ultimately led to the identification of this compound as a lead compound with picomolar binding affinity for BCL-XL and excellent selectivity over other BCL-2 family members.[1][5]

structure_based_design_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Cycle Fragment Screening Fragment Screening Hit Identification Hit Identification Fragment Screening->Hit Identification NMR Chemical Synthesis Chemical Synthesis Hit Identification->Chemical Synthesis Initial Hits Binding Assays Binding Assays Chemical Synthesis->Binding Assays Compound Testing X-ray Crystallography X-ray Crystallography Binding Assays->X-ray Crystallography Potent Compounds Lead Compound (this compound) Lead Compound (this compound) Binding Assays->Lead Compound (this compound) Optimized Affinity & Selectivity Structure-Based Design Structure-Based Design X-ray Crystallography->Structure-Based Design Co-crystal Structure Structure-Based Design->Chemical Synthesis Rational Modifications

A flowchart illustrating the iterative, structure-based design workflow that led to this compound.

Quantitative Analysis: Binding Affinity and Cellular Potency

The efficacy of this compound is quantified by its high binding affinity for BCL-XL and its potent, on-target activity in BCL-XL-dependent cancer cell lines. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity of this compound to BCL-2 Family Proteins.

ProteinBinding Affinity (Ki)Selectivity vs. BCL-XL
BCL-XL <0.01 nM [5]-
BCL-280 nM[5][6]>1000-fold[5][6][7]
BCL-W19 nM[5][6][7]>1000-fold
MCL-1>440 nM[5][6][7]>44,000-fold

Table 2: Cellular Activity of this compound in BCL-XL-Dependent and -Independent Cell Lines.

Cell LineBCL-2 Family DependenceCellular Potency (EC50)
Molt-4BCL-XL70 nM[5][7]
H146BCL-XL- (Significant tumor growth inhibition)[1][5]
RS4;11BCL-2>5 µM[7]

Mechanism of Action: Restoring Apoptosis

This compound functions as a BH3 mimetic, binding with high affinity to a hydrophobic groove on BCL-XL. This is the same site that pro-apoptotic proteins like BIM, BAD, and BAK bind to. By occupying this groove, this compound displaces these pro-apoptotic partners, liberating them to trigger the downstream events of apoptosis, including mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.[7]

bcl_xl_signaling_pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_apoptosis Apoptosis BCL_XL BCL_XL BAK_BAX BAK/BAX BCL_XL->BAK_BAX Inhibits MOMP MOMP BAK_BAX->MOMP BIM_BAD BIM/BAD BIM_BAD->BCL_XL Binds to Caspase_Activation Caspase Activation MOMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis A1155463 This compound A1155463->BCL_XL Inhibits

The BCL-XL signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

The characterization of this compound relied on a suite of biophysical and cellular assays to determine its binding affinity, selectivity, and functional effects. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay is used to measure the binding affinity of inhibitors to BCL-XL by detecting the disruption of the interaction between BCL-XL and a fluorescently labeled peptide ligand.

Materials:

  • Recombinant His-tagged BCL-XL protein

  • Biotinylated BCL-XL peptide ligand (e.g., from BIM or BAD)

  • Terbium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated dye (Acceptor)

  • Assay Buffer (e.g., PBS with 0.05% Tween-20)

  • This compound and other test compounds

  • 384-well low-volume microplates

Protocol:

  • Reagent Preparation: Prepare a 2X solution of BCL-XL protein and a 2X solution of the biotinylated peptide ligand in assay buffer. Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer to a 2X final concentration.

  • Assay Plate Setup: To each well of a 384-well plate, add 5 µL of the 2X test compound solution. For positive controls, add 5 µL of assay buffer with DMSO. For negative controls (no protein interaction), add 5 µL of assay buffer.

  • Protein and Ligand Addition: Add 2.5 µL of the 2X BCL-XL protein solution to all wells except the negative controls. Add 2.5 µL of the 2X biotinylated peptide ligand solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection Reagent Addition: Prepare a 4X detection mix containing the terbium-labeled anti-His antibody and the streptavidin-conjugated dye in assay buffer. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate for 3-18 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, with excitation at ~340 nm and emission at two wavelengths (~620 nm for the donor and ~665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

tr_fret_workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare 2X BCL-XL Prepare 2X BCL-XL Add BCL-XL and Ligand Add BCL-XL and Ligand Prepare 2X BCL-XL->Add BCL-XL and Ligand Prepare 2X Peptide Ligand Prepare 2X Peptide Ligand Prepare 2X Peptide Ligand->Add BCL-XL and Ligand Prepare 2X Inhibitor Dilutions Prepare 2X Inhibitor Dilutions Add Inhibitor to Plate Add Inhibitor to Plate Prepare 2X Inhibitor Dilutions->Add Inhibitor to Plate Add Inhibitor to Plate->Add BCL-XL and Ligand Incubate (60 min) Incubate (60 min) Add BCL-XL and Ligand->Incubate (60 min) Add TR-FRET Detection Reagents Add TR-FRET Detection Reagents Incubate (60 min)->Add TR-FRET Detection Reagents Incubate (3-18 hr) Incubate (3-18 hr) Add TR-FRET Detection Reagents->Incubate (3-18 hr) Read Plate (TR-FRET Reader) Read Plate (TR-FRET Reader) Incubate (3-18 hr)->Read Plate (TR-FRET Reader) Calculate Emission Ratio Calculate Emission Ratio Read Plate (TR-FRET Reader)->Calculate Emission Ratio Determine IC50/Ki Determine IC50/Ki Calculate Emission Ratio->Determine IC50/Ki

A generalized workflow for a TR-FRET-based BCL-XL binding assay.
AlphaLISA Assay for Protein-Protein Interaction

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used to measure the interaction between BCL-XL and a binding partner.

Materials:

  • Recombinant BCL-XL protein

  • Biotinylated binding partner (e.g., BIM peptide)

  • Anti-tag antibody-conjugated AlphaLISA Acceptor beads

  • Streptavidin-coated Alpha Donor beads

  • AlphaLISA Assay Buffer

  • This compound and other test compounds

  • 384-well microplates

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the biotinylated binding partner in AlphaLISA buffer.

  • Assay Plate Setup: Add the test compounds to the wells of a 384-well plate.

  • Protein and Partner Addition: Add the recombinant BCL-XL protein and the biotinylated binding partner to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow for binding.

  • Bead Addition: Add the AlphaLISA Acceptor beads and incubate for 60 minutes. Then, add the Streptavidin Donor beads and incubate for 30-60 minutes in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The light emission at 615 nm is proportional to the amount of protein-protein interaction. Plot the signal against the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) of an inhibitor to its target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant BCL-XL protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound and other test compounds

Protocol:

  • Ligand Immobilization: Immobilize the recombinant BCL-XL protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference channel should be prepared by activating and deactivating the surface without protein immobilization.

  • Analyte Injection: Prepare a series of concentrations of this compound in running buffer. Inject the different concentrations of the inhibitor over the immobilized BCL-XL surface and the reference channel.

  • Data Collection: Monitor the change in the SPR signal (response units) in real-time during the association and dissociation phases.

  • Regeneration: After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound inhibitor.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vivo Activity

The efficacy of this compound was also evaluated in vivo. In mouse xenograft models using the BCL-XL-dependent H146 small cell lung cancer cell line, administration of this compound resulted in statistically significant tumor growth inhibition.[1] A notable on-target effect observed was a mechanism-based, reversible thrombocytopenia (reduction in platelet count), which is a known consequence of BCL-XL inhibition.[1][5] This in vivo activity confirmed the translation of the compound's in vitro potency to a biological system.

Conclusion

This compound is a landmark example of successful structure-based drug design. Through a systematic and iterative process of discovery and optimization, a highly potent and selective BCL-XL inhibitor was developed. Its well-characterized mechanism of action and demonstrated in vitro and in vivo efficacy make it an invaluable tool for researchers studying apoptosis and a strong lead compound for the development of new cancer therapies. The detailed methodologies provided in this guide offer a framework for the evaluation of future BCL-XL inhibitors.

References

Investigating Drug Resistance with A-1155463: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of A-1155463, a potent and selective BCL-XL inhibitor, and its application in the investigation of drug resistance. Overcoming drug resistance is a critical challenge in oncology, and understanding the mechanisms by which cancer cells evade therapy is paramount. This compound serves as a powerful tool to probe the role of BCL-XL-mediated survival pathways in both intrinsic and acquired resistance to various anti-cancer agents.

Core Concepts: BCL-XL and Apoptosis

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This pathway is crucial for normal tissue homeostasis and its dysregulation is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy.[1] The family consists of pro-apoptotic members (e.g., BAX, BAK, BIM, BAD) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1). The balance between these opposing factions determines the cell's fate.

Anti-apoptotic proteins like BCL-XL function by sequestering pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.[3] Overexpression of BCL-XL has been correlated with drug resistance and poor prognosis in a variety of solid tumors and hematological malignancies.[1][2]

This compound is a small molecule inhibitor designed to specifically bind to the BH3-binding groove of BCL-XL with high affinity, disrupting its interaction with pro-apoptotic proteins.[1] This frees pro-apoptotic proteins to trigger the downstream events of apoptosis, including cytochrome c release and caspase activation, ultimately leading to cell death.[4]

Quantitative Data: this compound Potency and Selectivity

This compound exhibits high potency against BCL-XL and remarkable selectivity over other BCL-2 family members, making it an excellent tool for dissecting BCL-XL-dependent survival mechanisms.

Target Protein Binding Affinity (Ki) Notes
BCL-XL<0.01 nMExhibits picomolar binding affinity, indicating very high potency.[4][5][6]
BCL-280 nMOver 1000-fold weaker binding compared to BCL-XL, demonstrating high selectivity.[6]
BCL-W19 nMSignificantly weaker binding than to BCL-XL.[4][5][6]
MCL-1>440 nMNegligible binding, further highlighting its selectivity for BCL-XL.[4][5][6]
Cell Line Cell Type EC50 Notes
Molt-4T-cell leukemia70 nMDemonstrates potent cell-killing activity in a BCL-XL-dependent cell line.[4][6]
H146Small cell lung cancer-This compound inhibited tumor growth in H146 xenografts, a BCL-XL-dependent model.[1]
RS4;11B-cell precursor leukemia>5 µMShows no significant cytotoxicity in a BCL-2-dependent cell line, confirming its functional selectivity for BCL-XL.[4]
Colorectal Cancer Cell LinesColorectal Carcinoma≤0.5 µMThis compound shows strong growth inhibition in over half of the tested colorectal cell lines.[6]

Signaling Pathways and Experimental Workflows

BCL-XL Mediated Apoptosis Signaling Pathway

BCL_XL_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pro_apoptotic Pro-Apoptotic Proteins cluster_anti_apoptotic Anti-Apoptotic Proteins cluster_mitochondrion Mitochondrial Events cluster_caspases Caspase Cascade Chemotherapy Chemotherapy Targeted_Therapy Targeted_Therapy BIM BIM Targeted_Therapy->BIM Cellular_Stress Cellular_Stress Cellular_Stress->BIM BAX BAX BIM->BAX BAK BAK BIM->BAK BCL_XL BCL_XL BIM->BCL_XL BAD BAD BAD->BCL_XL MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP BAK->MOMP BCL_XL->BAX BCL_XL->BAK BCL_2 BCL_2 BCL_2->BAX MCL_1 MCL_1 MCL_1->BAK Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Caspase_9 Caspase_9 Cytochrome_c_Release->Caspase_9 Caspase_3 Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis A1155463 A1155463 A1155463->BCL_XL Inhibition

Caption: BCL-XL mediated apoptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound-Induced Apoptosis

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_resistance Drug Resistance Studies Cancer_Cells Cancer Cell Lines (e.g., Molt-4, H146) Resistant_Cells Generation of Drug-Resistant Cell Lines Cancer_Cells->Resistant_Cells Treatment Treat with this compound (Dose-response and time-course) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Caspase_Activity Caspase-Glo 3/7 Assay Treatment->Caspase_Activity Cytochrome_c Cytochrome c Release Assay (Western Blot or Immunofluorescence) Treatment->Cytochrome_c Co_Treatment Co-treatment with Chemotherapy/Targeted Therapy Treatment->Co_Treatment Co_Treatment->Cell_Viability Synergy Analysis Resistant_Cells->Treatment BH3_Profiling Dynamic BH3 Profiling Resistant_Cells->BH3_Profiling

Caption: A typical experimental workflow for characterizing the pro-apoptotic and resistance-modulating effects of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 10 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • Cancer cell lines

  • White-walled 96-well plates

  • This compound

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate as described for the MTT assay.

  • Treat cells with this compound at various concentrations and for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Cytochrome c Release Assay (Western Blotting)

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer for cytosolic and mitochondrial fractionation

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibody against cytochrome c

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound as desired.

  • Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This can be achieved using commercially available kits or standard laboratory protocols involving differential centrifugation.

  • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against cytochrome c.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates apoptosis.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • BCL-XL-dependent cancer cell line (e.g., H146)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., daily via intraperitoneal injection) and the vehicle control to the respective groups.[1]

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Plot tumor growth curves to assess the efficacy of this compound.

Dynamic BH3 Profiling

This functional assay measures changes in apoptotic priming in response to drug treatment, providing insights into the mechanism of action and potential resistance mechanisms.

Materials:

  • Cancer cell lines or patient-derived cells

  • This compound and other drugs of interest

  • BH3 peptides (e.g., BIM, BAD)

  • Permeabilization buffer (e.g., containing digitonin)

  • Mitochondrial membrane potential-sensitive dyes (e.g., JC-1) or antibodies against cytochrome c

  • Flow cytometer

Procedure:

  • Treat cells with this compound or other compounds for a defined period (e.g., 4-24 hours).

  • Harvest and wash the cells.

  • Permeabilize the cells with a mild detergent like digitonin to allow the BH3 peptides access to the mitochondria.

  • Expose the permeabilized cells to a panel of BH3 peptides at various concentrations.

  • Measure mitochondrial outer membrane permeabilization (MOMP) by flow cytometry, either by detecting the loss of mitochondrial membrane potential or the release of cytochrome c.

  • An increase in MOMP in response to a specific BH3 peptide after drug treatment indicates increased apoptotic priming and can reveal dependencies on specific anti-apoptotic proteins.

Conclusion

This compound is an invaluable research tool for elucidating the role of BCL-XL in cancer cell survival and drug resistance. Its high potency and selectivity allow for precise interrogation of the BCL-XL-mediated anti-apoptotic pathway. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute robust studies aimed at understanding and overcoming drug resistance in cancer. By leveraging this compound in combination with other therapeutic agents and advanced analytical techniques, the scientific community can continue to make significant strides in the development of more effective cancer therapies.

References

A-1155463: A Potent and Selective Chemical Probe for Interrogating BCL-XL Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-1155463 is a highly potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2][3] Developed through a combination of nuclear magnetic resonance (NMR) fragment screening and structure-based design, this compound serves as an invaluable chemical probe for elucidating the physiological and pathological roles of BCL-XL.[1][2][3] Its high affinity and selectivity for BCL-XL over other BCL-2 family members, such as BCL-2 and MCL-1, allow for precise interrogation of BCL-XL-dependent signaling pathways. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its use in research settings.

Mechanism of Action

This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of BCL-XL. This binding competitively inhibits the interaction of BCL-XL with pro-apoptotic proteins like BIM, BAK, and BAX. In cancer cells that are dependent on BCL-XL for survival, this inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death.

Quantitative Data

The following tables summarize the binding affinity and cellular activity of this compound.

Table 1: Binding Affinity of this compound for BCL-2 Family Proteins

ProteinBinding Affinity (Ki)Selectivity vs. BCL-XL
BCL-XL<0.01 nM[2]-
BCL-280 nM[2][4]>8000-fold
BCL-W19 nM[2][4]>1900-fold
MCL-1>440 nM[2][4]>44000-fold

Table 2: Cellular Activity of this compound in BCL-XL-Dependent and -Independent Cell Lines

Cell LineCancer TypeBCL-2 Family DependenceEC50
MOLT-4Acute Lymphoblastic LeukemiaBCL-XL70 nM[4]
H146Small Cell Lung CancerBCL-XL65 nM[2]
RS4;11Acute Lymphoblastic LeukemiaBCL-2>5 µM[4]

Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway and the point of intervention by this compound.

BCL_XL_Pathway Intrinsic Apoptosis Pathway and this compound Inhibition cluster_stress Cellular Stress cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_mitochondrion Mitochondrion cluster_caspases Caspase Cascade DNA Damage DNA Damage BIM BIM DNA Damage->BIM Growth Factor Deprivation Growth Factor Deprivation Growth Factor Deprivation->BIM BAX BAX BIM->BAX BAK BAK BIM->BAK MOMP MOMP BAX->MOMP BAK->MOMP BCL_XL BCL-XL BCL_XL->BIM BCL_XL->BAX BCL_XL->BAK Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome MOMP->Cytochrome_c Release Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis A1155463 This compound A1155463->BCL_XL Inhibition

Caption: this compound inhibits BCL-XL, leading to apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the activity of this compound.

Experimental_Workflow Experimental Workflow for this compound Characterization Start Start Biochemical_Assay Biochemical Assay (TR-FRET) Start->Biochemical_Assay Cell_Culture Cell Culture (e.g., MOLT-4, H146) Start->Cell_Culture Data_Analysis Data Analysis (Ki, EC50 calculation) Biochemical_Assay->Data_Analysis Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Cell_Viability Apoptosis_Assay Apoptosis Assays Cell_Culture->Apoptosis_Assay Cell_Viability->Data_Analysis Caspase_Activation Caspase-3/7 Activation Apoptosis_Assay->Caspase_Activation Annexin_V Annexin V / PI Staining Apoptosis_Assay->Annexin_V Cytochrome_c Cytochrome c Release Apoptosis_Assay->Cytochrome_c Caspase_Activation->Data_Analysis Annexin_V->Data_Analysis Cytochrome_c->Data_Analysis Conclusion End Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound's efficacy.

Experimental Protocols

BCL-XL Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from commercially available kits and general TR-FRET assay principles.

Materials:

  • Recombinant His-tagged BCL-XL protein

  • Biotinylated BIM BH3 peptide

  • Terbium (Tb)-conjugated anti-His antibody (Donor)

  • Streptavidin-conjugated dye (e.g., d2 or Alexa Fluor 647) (Acceptor)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA)

  • 384-well low-volume black plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add this compound dilutions.

  • Add a pre-mixed solution of His-BCL-XL and Biotin-BIM peptide to each well.

  • Add a pre-mixed solution of Tb-anti-His antibody and Streptavidin-dye to each well.

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Terbium) and ~665 nm (Acceptor).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the this compound concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is based on the Promega CellTiter-Glo® assay.[5][6][7][8][9]

Materials:

  • BCL-XL dependent cells (e.g., MOLT-4, H146)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a density of 5,000-10,000 cells per well and allow them to attach or acclimate overnight.

  • Treat cells with a serial dilution of this compound for 48-72 hours.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Plot the luminescent signal against the this compound concentration to determine the EC50.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is a general method for detecting apoptosis by flow cytometry.[10][11][12]

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for a predetermined time (e.g., 24 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Caspase-3/7 Activation Assay

This protocol is based on the Promega Caspase-Glo® 3/7 Assay.

Materials:

  • Cells of interest

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with this compound for a specified time (e.g., 6-24 hours).[13]

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents gently and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a luminometer. An increase in luminescence indicates activation of caspase-3 and -7.

Conclusion

This compound is a powerful and selective chemical probe that has been instrumental in advancing our understanding of BCL-XL's role in apoptosis and cancer. Its high potency and selectivity make it an excellent tool for target validation and for studying the downstream consequences of BCL-XL inhibition. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies to further explore the intricacies of BCL-XL biology and its therapeutic potential.

References

A-1155463 vs. Dual BCL-2/BCL-XL Inhibitors: A Technical Guide to Selective and Dual Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive comparison between the selective BCL-XL inhibitor, A-1155463, and dual BCL-2/BCL-XL inhibitors. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core differences in their mechanisms of action, preclinical efficacy, and safety profiles, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction: The BCL-2 Family and Apoptosis Regulation

The BCL-2 (B-cell lymphoma 2) family of proteins are central regulators of the intrinsic apoptosis pathway. This family includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1). In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 and BCL-XL allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy. Consequently, inhibiting these proteins has emerged as a promising anti-cancer strategy.

This guide focuses on the distinction between two therapeutic approaches: selective inhibition of BCL-XL with this compound and the broader inhibition of both BCL-2 and BCL-XL by dual inhibitors.

Comparative Analysis of Binding Affinities and Cellular Activity

The primary distinction between this compound and dual BCL-2/BCL-XL inhibitors lies in their binding profiles. This compound is highly selective for BCL-XL, whereas dual inhibitors, such as Navitoclax (ABT-263), potently bind to both BCL-2 and BCL-XL.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundBCL-XLBCL-2BCL-WMCL-1Selectivity (BCL-2/BCL-XL)
This compound< 0.011,3004> 44,000> 130,000-fold
Navitoclax (ABT-263)≤ 0.5≤ 1≤ 1.5> 44,000~1-fold
Venetoclax (ABT-199)48< 0.01245> 44,000< 0.0002-fold

Table 2: Comparative Cellular Activity (EC50, µM)

CompoundCell Line (Dependency)EC50
This compoundMOLT-4 (BCL-XL)0.031
This compoundRS4;11 (BCL-2)> 10
Navitoclax (ABT-263)MOLT-4 (BCL-XL)0.059
Navitoclax (ABT-263)RS4;11 (BCL-2)0.008

Signaling Pathways and Mechanisms of Action

The intrinsic apoptosis pathway is initiated by various intracellular stresses, leading to the activation of the pro-apoptotic proteins BAX and BAK. Anti-apoptotic proteins like BCL-2 and BCL-XL sequester pro-apoptotic BH3-only proteins (e.g., BIM, PUMA), preventing BAX/BAK activation.

G cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Regulation BAX_BAK BAX / BAK MOMP MOMP BAX_BAK->MOMP forms pore CytoC Cytochrome c Apoptosome Apoptosome Formation CytoC->Apoptosome MOMP->CytoC release Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis BCL_XL BCL-XL BCL_XL->BAX_BAK sequesters BCL_2 BCL-2 BCL_2->BAX_BAK sequesters BH3_only BIM, PUMA, etc. (BH3-only proteins) BH3_only->BCL_XL binds & inhibits BH3_only->BCL_2 binds & inhibits A1155463 This compound A1155463->BCL_XL inhibits Dual_Inhibitor Dual BCL-2/BCL-XL Inhibitor Dual_Inhibitor->BCL_XL inhibits Dual_Inhibitor->BCL_2 inhibits Cell_Stress Cellular Stress Cell_Stress->BH3_only activates

Figure 1: Intrinsic apoptosis pathway and inhibitor action.

This compound selectively binds to BCL-XL, releasing pro-apoptotic proteins to trigger apoptosis in BCL-XL-dependent cells. Dual inhibitors block both BCL-2 and BCL-XL, inducing apoptosis in a broader range of cancer cells that depend on either protein for survival.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantitatively measures the binding affinity of inhibitors to BCL-2 family proteins.

Methodology:

  • Reagents: GST-tagged BCL-XL, His-tagged BIM BH3 peptide, Europium cryptate-labeled anti-GST antibody, and XL665-labeled anti-His antibody.

  • Procedure:

    • Incubate GST-BCL-XL with varying concentrations of the test compound (e.g., this compound).

    • Add the His-BIM BH3 peptide.

    • Add the anti-GST-Eu(K) and anti-His-XL665 antibodies.

    • Incubate for 4 hours at room temperature.

  • Detection: Read the fluorescence at 665 nm and 620 nm on an HTRF-compatible plate reader. The ratio of the signals is proportional to the amount of BIM bound to BCL-XL.

  • Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding and Incubation cluster_2 Detection and Analysis Reagents Prepare Reagents: - GST-BCL-XL - His-BIM BH3 - Antibodies - Test Compound Plate Dispense Test Compound (serial dilutions) into 384-well plate Reagents->Plate Add_BCLXL Add GST-BCL-XL Plate->Add_BCLXL Add_BIM Add His-BIM BH3 Add_BCLXL->Add_BIM Add_Ab Add anti-GST-Eu(K) and anti-His-XL665 antibodies Add_BIM->Add_Ab Incubate Incubate for 4 hours at room temperature Add_Ab->Incubate Read Read HTRF signal (665 nm / 620 nm) Incubate->Read Analyze Calculate IC50 and Ki values Read->Analyze

Figure 2: HTRF binding assay workflow.

Caspase-Glo 3/7 Apoptosis Assay

This assay measures caspase activity as an indicator of apoptosis induction in cells.

Methodology:

  • Cell Culture: Seed cancer cell lines (e.g., MOLT-4, RS4;11) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dose range of the inhibitor (this compound or a dual inhibitor) for 24-48 hours.

  • Lysis and Detection:

    • Add an equal volume of Caspase-Glo 3/7 reagent to each well.

    • Mix and incubate at room temperature for 1-2 hours.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to untreated controls and plot dose-response curves to determine EC50 values.

In Vivo Efficacy and Safety Considerations

The differential selectivity of these inhibitors leads to distinct in vivo efficacy and safety profiles.

  • This compound: Demonstrates potent anti-tumor activity in BCL-XL-dependent xenograft models. A key safety concern with BCL-XL inhibition is on-target thrombocytopenia (a reduction in platelet count), as platelets rely on BCL-XL for their survival.

  • Dual BCL-2/BCL-XL Inhibitors (e.g., Navitoclax): Exhibit a broader anti-tumor activity in models dependent on either BCL-2 or BCL-XL. However, the dose-limiting toxicity is often severe thrombocytopenia, which can complicate clinical development. This led to the development of the BCL-2 selective inhibitor Venetoclax, which largely spares platelets.

G A1155463 This compound BCLXL_Tumor BCL-XL Dependent Tumor A1155463->BCLXL_Tumor inhibits Platelets Platelets (BCL-XL Dependent) A1155463->Platelets inhibits Dual_Inhibitor Dual BCL-2/BCL-XL Inhibitor Dual_Inhibitor->BCLXL_Tumor inhibits BCL2_Tumor BCL-2 Dependent Tumor Dual_Inhibitor->BCL2_Tumor inhibits Dual_Inhibitor->Platelets inhibits Efficacy_XL Efficacy BCLXL_Tumor->Efficacy_XL Efficacy_Dual Broad Efficacy BCLXL_Tumor->Efficacy_Dual BCL2_Tumor->Efficacy_Dual Thrombocytopenia Thrombocytopenia (On-Target Toxicity) Platelets->Thrombocytopenia

Figure 3: Logical relationship of efficacy and toxicity.

Conclusion

The choice between a selective BCL-XL inhibitor like this compound and a dual BCL-2/BCL-XL inhibitor is dictated by the specific BCL-2 family dependency of the target cancer and the therapeutic window. This compound offers a potent and selective tool for studying BCL-XL biology and treating BCL-XL-dependent malignancies, with a predictable on-target safety liability. Dual inhibitors provide broader activity but are often limited by thrombocytopenia. The development of highly selective inhibitors for different BCL-2 family members continues to be a critical strategy in advancing personalized cancer therapy.

Methodological & Application

Application Notes and Protocols for A-1155463 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of A-1155463, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL).

Introduction

This compound is a small molecule inhibitor that specifically targets Bcl-xL, a key regulator of the intrinsic apoptosis pathway.[1] Overexpression of Bcl-xL is a common survival mechanism in various cancer types, making it a compelling target for therapeutic intervention. This compound has demonstrated cytotoxic activity in Bcl-xL-dependent cancer cell lines and has been investigated for its potential in both monotherapy and combination therapy.[2] These protocols detail the in vitro evaluation of this compound in relevant cell models.

Mechanism of Action

This compound functions by binding to the BH3-binding groove of Bcl-xL, thereby preventing its interaction with pro-apoptotic proteins such as Bim, Bak, and Bax.[3][4] This inhibition leads to the activation of the intrinsic apoptotic cascade, culminating in the activation of caspase-3 and caspase-7 and subsequent programmed cell death.[5][6]

cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bcl_xL Bcl-xL Bax_Bak Bax/Bak Bcl_xL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Activates A1155463 This compound A1155463->Bcl_xL Inhibits Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activates Caspase_3_7 Caspase-3/7 Caspase_9->Caspase_3_7 Activates Apoptosis Apoptosis Caspase_3_7->Apoptosis

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: this compound Binding Affinity and Cellular Activity

CompoundTargetBinding Affinity (Ki, nM)Cell LineEC50 (nM)
This compoundBcl-xL<0.01MOLT-4~120
Bcl-2>1000H146~30
Bcl-w19
Mcl-1>440

Table 2: this compound Activity in Various Cell Lines

Cell LineCancer TypeKey DependencyReported EC50 (nM)
MOLT-4T-cell Acute Lymphoblastic LeukemiaBcl-xL~120[6]
H146Small Cell Lung CancerBcl-xL~30[1]
RS4;11B-cell Acute Lymphoblastic LeukemiaBcl-2>10,000

Experimental Protocols

General Cell Culture

1. Cell Line Maintenance:

  • MOLT-4 (T-cell acute lymphoblastic leukemia): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cell density between 1 x 10^5 and 2 x 10^6 cells/mL.

  • NCI-H146 (Small cell lung cancer): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. These cells grow as a mixture of floating and loosely adherent clusters.[7]

2. Subculturing:

  • MOLT-4 (Suspension): Split the culture every 2-3 days by adding fresh medium to dilute the cell suspension to the recommended density.

  • NCI-H146 (Suspension/Adherent): For subculturing, gently pipette the cell clusters up and down to break them apart. Transfer a portion of the cell suspension to a new flask containing fresh medium.[7]

Cell Viability Assay (Example using CellTiter-Glo®)

This protocol is a general guideline and can be adapted for other viability assays such as MTT or XTT.

start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent incubate3 Incubate and shake add_reagent->incubate3 read_luminescence Read luminescence incubate3->read_luminescence analyze_data Analyze data (Calculate EC50) read_luminescence->analyze_data end End analyze_data->end

Figure 2: Cell Viability Assay Workflow

Materials:

  • 96-well white, clear-bottom tissue culture plates

  • MOLT-4 or H146 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells if adherent, or directly count suspension cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform a 10-point dose-response curve (e.g., 1 nM to 10 µM).

    • Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • Assay Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the dose-response curve and calculate the EC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Materials:

  • 96-well white, clear-bottom tissue culture plates

  • MOLT-4 or H146 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol. A treatment duration of 24-48 hours is typically sufficient for apoptosis induction.

  • Assay Measurement:

    • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence.

    • Data can be expressed as fold-change in caspase activity relative to the vehicle control.

Troubleshooting

  • Low Signal-to-Noise Ratio: Optimize cell seeding density and incubation times. Ensure complete lysis of cells.

  • High Variability: Ensure uniform cell seeding and proper mixing of reagents. Use a multichannel pipette for reagent addition.

  • Inconsistent EC50 Values: Verify the concentration of the this compound stock solution. Ensure consistent cell passage number and health.

Conclusion

These protocols provide a framework for the in vitro characterization of this compound. By understanding its mechanism of action and having robust protocols for assessing its cellular effects, researchers can effectively evaluate its therapeutic potential in various cancer models.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the treatment of the H146 small-cell lung cancer (SCLC) cell line with A-1155463, a highly potent and selective BCL-XL inhibitor.[1][2] The information herein is intended to guide researchers in utilizing this compound as a tool to study BCL-XL-dependent apoptosis and for preclinical evaluation of BCL-XL inhibition in SCLC.

Introduction

This compound is a small molecule inhibitor that exhibits high selectivity for the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[2] It binds to BCL-XL with picomolar affinity, demonstrating over 1000-fold weaker binding to BCL-2.[1][3] The NCI-H146 cell line, derived from a patient with small cell lung cancer, is known to be dependent on BCL-XL for survival, making it a suitable model for studying the effects of BCL-XL inhibition.[1] Treatment of H146 cells with this compound induces the hallmarks of apoptosis, including the release of cytochrome c, caspase activation, and accumulation of sub-G0-G1 DNA content.[3]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound in H146 cells. This data can be used as a starting point for determining the optimal concentration for specific experimental needs.

ParameterValueCell LineAssay ConditionsReference
EC50 0.065 µMNCI-H14648-hour incubation with 10% human serum, CellTiter-Glo® assay[3]
EC50 65 nMH146Not specified[4][5]

Signaling Pathway

This compound selectively binds to the BCL-XL protein, inhibiting its function. BCL-XL normally sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for the intrinsic apoptosis pathway. By inhibiting BCL-XL, this compound liberates pro-apoptotic proteins, leading to the activation of BAX/BAK, subsequent mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-mediated apoptosis.

BCL_XL_Inhibition cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Inhibitor Inhibitor cluster_Downstream Apoptotic Cascade BIM BIM BAX_BAK BAX/BAK BIM->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Induces BCL_XL BCL-XL BCL_XL->BIM Sequesters A1155463 This compound A1155463->BCL_XL Inhibits Cyto_C Cytochrome c Release MOMP->Cyto_C Caspases Caspase Activation Cyto_C->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits BCL-XL, leading to apoptosis.

Experimental Protocols

H146 Cell Culture

The NCI-H146 cell line is cultured in suspension and forms aggregates.

  • Base Medium: RPMI-1640 Medium.[6]

  • Complete Growth Medium: Supplement the base medium with 10% fetal bovine serum (FBS).[6]

  • Passaging: Dilute the cell suspension with fresh medium. Alternatively, cell clusters can be collected by centrifugation and resuspended in fresh medium.[6]

  • Cryopreservation: Use a freezing medium such as CM-1 or CM-ACF.[6]

Preparation of this compound Stock Solution

This compound dihydrochloride can be dissolved in DMSO to prepare a high-concentration stock solution. For example, a 100 mg/mL stock in fresh DMSO is possible.[3]

Cell Viability Assay (Example using CellTiter-Glo®)

This protocol is a general guideline and should be optimized for specific experimental needs.

Cell_Viability_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis Seed_Cells Seed H146 cells into 96-well plates Prepare_Drug Prepare serial dilutions of this compound Add_Drug Add this compound dilutions to cells Prepare_Drug->Add_Drug Incubate Incubate for 48-72 hours at 37°C, 5% CO2 Add_Drug->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Incubate_Assay Incubate for 10 minutes at room temperature Add_Reagent->Incubate_Assay Read_Plate Measure luminescence Incubate_Assay->Read_Plate Normalize Normalize data to vehicle-treated controls Read_Plate->Normalize Calculate_EC50 Calculate EC50 using non-linear regression Normalize->Calculate_EC50

Caption: Workflow for determining this compound cytotoxicity.

Detailed Steps:

  • Cell Seeding: Seed H146 cells in a 96-well plate at a density optimized for your experimental duration.

  • Drug Preparation: Prepare a serial dilution of this compound in complete growth medium. The final concentrations should bracket the expected EC50 value (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO at the same final concentration as in the highest drug dilution).

  • Treatment: Add the this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay. This typically involves adding the reagent to each well, incubating for a short period to stabilize the luminescent signal, and then reading the luminescence on a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control wells (representing 100% viability). Calculate the EC50 value using appropriate software (e.g., GraphPad Prism) by fitting the data to a non-linear regression curve.

Western Blotting for Apoptosis Markers

This protocol can be used to confirm the induction of apoptosis by this compound.

  • Treatment: Treat H146 cells with this compound at a concentration around the EC50 value and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers such as cleaved Caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

In Vivo Studies

For in vivo experiments using H146 xenografts in mice, this compound has been administered via intraperitoneal (IP) injection. A dose of 5 mg/kg administered daily has been shown to inhibit tumor growth.[1]

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell line passage number. Always follow appropriate safety precautions when handling chemical compounds and cell lines.

References

Application Notes and Protocols: Combination Therapy of A-1155463 and Venetoclax in Mantle Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mantle cell lymphoma (MCL) is an aggressive subtype of B-cell non-Hodgkin lymphoma characterized by the overexpression of BCL2, an anti-apoptotic protein. Venetoclax, a potent and selective BCL2 inhibitor, has shown clinical activity in MCL; however, resistance, often mediated by the upregulation of other anti-apoptotic proteins like BCL-XL, is a significant challenge.[1] This has led to the investigation of combination therapies to overcome this resistance mechanism. A-1155463 is a specific inhibitor of BCL-XL. Preclinical studies have demonstrated that the combination of Venetoclax and this compound induces synergistic cytotoxicity in MCL cells, offering a promising therapeutic strategy for patients with relapsed or refractory disease.[1][2]

These application notes provide a summary of the preclinical data and detailed protocols for key experiments to evaluate the combination of this compound and Venetoclax in MCL research.

Mechanism of Action

Venetoclax selectively binds to BCL2, releasing pro-apoptotic proteins like BIM, which can then activate BAX and BAK to induce apoptosis.[3] In Venetoclax-resistant MCL cells, there is often an upregulation of BCL-XL, which sequesters the released BIM, thereby preventing apoptosis. This compound specifically inhibits BCL-XL, leading to the release of BIM. In the presence of both Venetoclax and this compound, BIM is released from both BCL2 and BCL-XL, leading to a robust activation of the apoptotic pathway.[1] This dual targeting creates a synthetic lethal effect in MCL cells.[1]

cluster_0 Apoptotic Signaling in MCL cluster_1 Therapeutic Intervention BCL2 BCL2 BIM BIM BCL2->BIM BCLXL BCL-XL BCLXL->BIM BAX_BAK BAX/BAK BIM->BAX_BAK Apoptosis Apoptosis BAX_BAK->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 A1155463 This compound A1155463->BCLXL

Figure 1: Simplified signaling pathway of this compound and Venetoclax action.

Data Presentation

In Vitro Efficacy

Table 1: In Vitro Synergy of this compound and Venetoclax in Mantle Cell Lymphoma

Cell Line/Sample TypeSingle Agent Activity (Qualitative)Combination Activity (Qualitative)Synergy Confirmed
MCL Cell Lines (e.g., JEKO-1, Z-138, MINO)Moderate to low sensitivity to Venetoclax aloneStrong cytotoxic effectYes[1]
Primary MCL Patient SamplesVariable sensitivity to VenetoclaxSignificantly enhanced cell deathYes[1]
Venetoclax-Resistant MCL ModelsHigh resistance to VenetoclaxRestored sensitivity and potent cell killingYes[1]
In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models of MCL have confirmed the potent anti-tumor activity of the this compound and Venetoclax combination.[1]

Table 2: In Vivo Efficacy of this compound and Venetoclax in MCL Xenograft Models

Treatment GroupDosing RegimenTumor Growth InhibitionSurvival Benefit
Vehicle ControlN/ABaseline tumor growthN/A
Venetoclax Monotherapy100 mg/kg/day, oral gavageModest tumor growth delayMinimal
This compound Monotherapy10 mg/kg/day, intraperitonealLimited anti-lymphoma activityMinimal
Venetoclax + this compound (Continuous)As aboveSignificant tumor regressionSignificant
Venetoclax + this compound (Intermittent)Venetoclax daily; this compound: 10 mg/kg/day, 4 days on/3 days offSignificant tumor regression with manageable toxicitySignificant

Note: The intermittent dosing schedule for this compound was developed to manage thrombocytopenia, a known on-target toxicity of BCL-XL inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound and Venetoclax, alone and in combination, on MCL cell lines.

Materials:

  • MCL cell lines (e.g., JEKO-1, Z-138)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Venetoclax (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed MCL cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and Venetoclax in culture medium. For combination studies, a fixed ratio or a matrix of concentrations can be used.

  • Add the drug solutions to the wells. Include wells with DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined using a dose-response curve fitting software. Synergy can be calculated using the Chou-Talalay method (Combination Index).

start Seed MCL cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_drugs Add this compound and/or Venetoclax incubate1->add_drugs incubate2 Incubate 48-72h add_drugs->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer incubate4 Incubate overnight add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance analyze Calculate viability and synergy read_absorbance->analyze

Figure 2: Workflow for a typical cell viability (MTT) assay.
Western Blot Analysis of BCL2 Family Proteins

This protocol is for detecting the expression levels of BCL2, BCL-XL, and BIM in MCL cells following treatment.

Materials:

  • Treated and untreated MCL cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BCL2, anti-BCL-XL, anti-BIM, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer on ice for 30 minutes.[4]

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system. GAPDH is used as a loading control.

Co-Immunoprecipitation (Co-IP) for BCL-XL/BIM Interaction

This protocol is to assess the interaction between BCL-XL and BIM in MCL cells.

Materials:

  • MCL cell lysates

  • Co-IP lysis buffer (e.g., 1% Triton X-100 based buffer)

  • Anti-BCL-XL antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blotting (anti-BCL-XL, anti-BIM)

Procedure:

  • Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-BCL-XL antibody overnight at 4°C.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluate by Western blotting using antibodies against BCL-XL and BIM.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy in a patient-derived xenograft (PDX) model of MCL.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • MCL PDX tissue or cells

  • Matrigel (optional)

  • Venetoclax (formulated for oral gavage)

  • This compound (formulated for intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant MCL PDX tissue or cells into the flank of immunodeficient mice.

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (Vehicle, Venetoclax, this compound, Combination).

  • Administer treatments as per the defined schedule (e.g., Venetoclax 100 mg/kg/day oral gavage, this compound 10 mg/kg/day intraperitoneal).

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Plot tumor growth curves and perform statistical analysis to compare treatment groups.

start Implant MCL PDX in mice tumor_growth Allow tumors to establish start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer treatments (daily/intermittent) randomize->treat measure Measure tumor volume and body weight regularly treat->measure endpoint Endpoint reached (tumor size/time) measure->endpoint Continue treatment analyze Euthanize, excise tumors, and analyze data endpoint->analyze

Figure 3: General workflow for an in vivo xenograft study.

Conclusion

The combination of this compound and Venetoclax represents a rational and highly effective therapeutic strategy for mantle cell lymphoma, particularly in the context of Venetoclax resistance. The synergistic induction of apoptosis by dual targeting of BCL-XL and BCL2 has been robustly demonstrated in preclinical models. The provided protocols offer a framework for researchers to further investigate this promising combination therapy and explore its potential for clinical translation. Careful management of on-target toxicities, such as thrombocytopenia, through optimized dosing schedules will be crucial for its successful clinical development.

References

Synergistic Effect of A-1155463 with Docetaxel in Solid Tumors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

A-1155463 is a potent and highly selective inhibitor of B-cell lymphoma-extra large (BCL-xL), a key anti-apoptotic protein frequently overexpressed in various solid tumors and implicated in chemoresistance.[1][2] Docetaxel is a taxane-based chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis.[3] Preclinical evidence suggests that combining this compound with docetaxel results in a synergistic anti-tumor effect in solid tumors. This synergy is predicated on the hypothesis that docetaxel-induced cellular stress primes cancer cells for apoptosis, which is then potently triggered by the BCL-xL inhibition of this compound.[4] In non-small cell lung cancer (NSCLC) cell lines, the combination of this compound and docetaxel has been shown to replicate the synergistic cell-killing activity observed with the dual BCL-2/BCL-xL inhibitor navitoclax and docetaxel, highlighting the critical role of BCL-xL inhibition in this synergy.[4] Furthermore, A-1331852, a structurally related and more advanced BCL-xL inhibitor, has demonstrated enhanced efficacy in combination with docetaxel in various solid tumor models, further supporting the therapeutic potential of this combination strategy.[5]

These application notes provide an overview of the preclinical data and detailed protocols for investigating the synergistic effects of this compound and docetaxel in solid tumor models.

Data Presentation

In Vitro Synergy Data (Illustrative)

While specific quantitative synergy data for the this compound and docetaxel combination is not extensively published, the following table illustrates the expected synergistic interaction based on studies with the closely related BCL-xL inhibitor navitoclax. Researchers should generate similar data for their specific cell lines of interest.

Cell LineTreatmentConcentrationViability Inhibition (%)Combination Index (CI)
Ovarian Cancer (SKOV3) This compoundVaries-< 1 (Synergistic)
DocetaxelVaries-
This compound + DocetaxelVariesSignificantly Increased
NSCLC (e.g., H1650, H358) This compoundVaries-< 1 (Synergistic)
DocetaxelVaries-
This compound + DocetaxelVariesSignificantly Increased
Breast Cancer (e.g., MDA-MB-231) This compoundVaries-< 1 (Synergistic)
DocetaxelVaries-
This compound + DocetaxelVariesSignificantly Increased

Note: Combination Index (CI) values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]

In Vivo Efficacy Data (Navitoclax as a Proxy)

The following data from a SKOV3 ovarian cancer xenograft model treated with navitoclax and docetaxel illustrates the potential in vivo synergy.[7] Similar outcomes are anticipated for the this compound and docetaxel combination.

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)
Vehicle Control -0
Docetaxel 10 mg/kg, weekly82
Navitoclax 100 mg/kg, dailyNot efficacious as monotherapy
Navitoclax + Docetaxel Concurrent> Additive TGI

Signaling Pathway

Synergy_Pathway Proposed Mechanism of Synergy: this compound and Docetaxel cluster_chemo Chemotherapy Action cluster_apoptosis Apoptotic Regulation Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest CellularStress Cellular Stress CellCycleArrest->CellularStress BIM BIM (Pro-apoptotic) CellularStress->BIM Upregulation BCL_xL BCL-xL BAX_BAK BAX/BAK BCL_xL->BAX_BAK BIM->BCL_xL Mitochondria Mitochondria BAX_BAK->Mitochondria MOMP Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis A1155463 This compound A1155463->BCL_xL Inhibition

Caption: this compound and Docetaxel Synergy Pathway.

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the synergistic cytotoxic effect of this compound and docetaxel in solid tumor cell lines.

Materials:

  • Solid tumor cell lines (e.g., SKOV3, NCI-H1650, MDA-MB-231)

  • This compound (stock solution in DMSO)

  • Docetaxel (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density that ensures they are in the exponential growth phase at the end of the experiment. Incubate overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and docetaxel in complete medium.

  • Treatment: Treat cells with this compound alone, docetaxel alone, or the combination at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to quantify synergy.

In_Vitro_Workflow start Start seed Seed Cells in 96-well Plates start->seed treat Treat with this compound, Docetaxel, and Combination seed->treat incubate Incubate for 72h treat->incubate viability Perform Cell Viability Assay incubate->viability read Read Plate viability->read analyze Analyze Data (IC50, CI) read->analyze end End analyze->end

Caption: In Vitro Synergy Experimental Workflow.

Apoptosis Induction Analysis

Objective: To confirm that the synergistic cytotoxicity is due to enhanced apoptosis.

A. Caspase-3/7 Activity Assay

Materials:

  • Cells treated as described in the in vitro synergy protocol.

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Protocol:

  • Follow the treatment protocol as for the viability assay.

  • After 24-48 hours of treatment, equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 reagent to each well.

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate reader.

B. Western Blot for Apoptosis Markers

Materials:

  • Cells treated as described above.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-BCL-xL, anti-BIM)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

Objective: To evaluate the synergistic anti-tumor efficacy of this compound and docetaxel in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Solid tumor cells for implantation (e.g., SKOV3)

  • This compound formulated for in vivo administration

  • Docetaxel formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle, this compound alone, Docetaxel alone, Combination).

  • Treatment Administration: Administer drugs according to a predetermined schedule (e.g., this compound daily via oral gavage, docetaxel weekly via intraperitoneal injection).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

In_Vivo_Workflow start Start implant Implant Tumor Cells in Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize treat Administer this compound, Docetaxel, and Combination randomize->treat monitor_tumor Measure Tumor Volume and Body Weight treat->monitor_tumor endpoint Reach Study Endpoint monitor_tumor->endpoint analyze Analyze Tumor Growth Inhibition endpoint->analyze end End analyze->end

Caption: In Vivo Xenograft Experimental Workflow.

Conclusion

The combination of the BCL-xL inhibitor this compound with the chemotherapeutic agent docetaxel represents a promising therapeutic strategy for solid tumors. The provided protocols offer a framework for researchers to investigate and quantify the synergistic anti-tumor effects of this combination in both in vitro and in vivo models. The anticipated outcome is a significant enhancement of docetaxel's efficacy, potentially overcoming chemoresistance and improving therapeutic outcomes.

References

Application Notes and Protocols for Apoptosis Assays with A-1155463

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing apoptosis assays using A-1155463, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). By selectively targeting Bcl-xL, this compound effectively induces the intrinsic pathway of apoptosis in cancer cells that are dependent on this survival protein.

Mechanism of Action of this compound

This compound functions by binding with high affinity to the BH3-binding groove of Bcl-xL, thereby preventing its interaction with pro-apoptotic proteins such as Bim, Bak, and Bax.[1][2] This inhibition leads to the activation of Bak and Bax, which then oligomerize at the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP).[1][2] The subsequent release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome and activates a cascade of caspases, ultimately leading to programmed cell death.[1][2][3]

cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol Bcl_xL Bcl-xL Bax_Bak Bax/Bak Bcl_xL->Bax_Bak Inhibits MOMP MOMP Bax_Bak->MOMP Induces Bim Bim Bim->Bcl_xL Binds to A1155463 This compound A1155463->Bcl_xL Inhibits Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Forms Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Activates Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Two common and robust methods for quantifying apoptosis induced by this compound are Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and Caspase-3/7 activity assays.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., colorectal cancer cell lines like LS1034 or SW1417)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 50, 100, 200 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Acquire a minimum of 10,000 events per sample.

Data Analysis: The flow cytometry data can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The cell populations are gated as follows:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

cluster_workflow Annexin V/PI Assay Workflow start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Data Presentation:

TreatmentConcentration (nM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (DMSO)095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound5075.6 ± 3.515.8 ± 2.28.6 ± 1.5
This compound10052.1 ± 4.235.4 ± 3.112.5 ± 2.0
This compound20025.8 ± 3.858.7 ± 4.515.5 ± 2.3

Data are represented as mean ± standard deviation from three independent experiments.

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7, generating a luminescent signal that is proportional to caspase activity.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line (e.g., 10,000 cells/well).

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0 to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Assay Reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add a volume of the prepared Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The data is typically presented as Relative Luminescence Units (RLU). The fold change in caspase activity can be calculated by normalizing the RLU of the treated samples to the RLU of the vehicle control.

cluster_workflow Caspase-3/7 Assay Workflow start Seed Cells in 96-well plate treat Treat with this compound start->treat add_reagent Add Caspase-Glo® 3/7 Reagent treat->add_reagent incubate Incubate at Room Temperature add_reagent->incubate measure Measure Luminescence incubate->measure

Caption: Experimental workflow for the Caspase-3/7 activity assay.

Data Presentation:

This compound Concentration (nM)Relative Luminescence Units (RLU)Fold Change vs. Vehicle
0 (Vehicle)15,234 ± 8501.0
1025,897 ± 1,2301.7
5085,312 ± 4,5605.6
100152,678 ± 9,87010.0
200245,890 ± 15,43016.1
500250,123 ± 16,21016.4
1000248,765 ± 15,89016.3

Data are represented as mean ± standard deviation from three independent experiments.

Concluding Remarks

The protocols described provide robust methods for quantifying apoptosis induced by the selective Bcl-xL inhibitor, this compound. The choice of assay will depend on the specific experimental question and available equipment. For a detailed analysis of the different stages of apoptosis, the Annexin V/PI staining method is recommended. For a high-throughput and sensitive measurement of executioner caspase activity, the Caspase-3/7 assay is an excellent choice. By following these detailed application notes and protocols, researchers can effectively characterize the pro-apoptotic activity of this compound in various cancer models.

References

A-1155463 intraperitoneal injection protocol for SCID-Beige mice

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: A-1155463 for In Vivo Studies

Introduction

This compound is a highly potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein frequently overexpressed in various cancers.[1][2][3] Developed through structure-based design, this compound binds to BCL-XL with picomolar affinity, demonstrating over 1,000-fold weaker binding to other BCL-2 family proteins like BCL-2 and MCL-1.[1][4] This selectivity makes it a valuable tool for investigating the specific roles of BCL-XL in tumor survival and for preclinical studies.[2][5] SCID-Beige mice, which lack functional T and B cells and have impaired NK cell activity, are a suitable model for xenograft studies involving human tumor cell lines.[6]

Mechanism of Action

This compound functions as a BH3 mimetic. It occupies the BH3-binding groove of the BCL-XL protein, preventing it from sequestering pro-apoptotic proteins like BIM.[7] This disruption frees pro-apoptotic proteins to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, apoptosis in BCL-XL-dependent cells.[7] A key in vivo biomarker for BCL-XL inhibition is a rapid and reversible reduction in platelet count (thrombocytopenia), as platelet survival is dependent on BCL-XL.[1][7]

cluster_0 Normal Cell Survival cluster_1 Action of this compound BCL_XL BCL-XL Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAK) BCL_XL->Pro_Apoptotic Sequesters Apoptosis_Inactive Apoptosis Blocked A1155463 This compound BCL_XL_Inhibited BCL-XL A1155463->BCL_XL_Inhibited Inhibits Pro_Apoptotic_Released Pro-Apoptotic Proteins Released BCL_XL_Inhibited->Pro_Apoptotic_Released Releases Apoptosis_Active Apoptosis Induced Pro_Apoptotic_Released->Apoptosis_Active

Figure 1. Mechanism of this compound-induced apoptosis.

In Vivo Efficacy in SCID-Beige Mice

Studies utilizing SCID-Beige mice have demonstrated the in vivo activity of this compound. Administration of the compound leads to on-target effects, including reversible thrombocytopenia and inhibition of tumor growth in xenograft models.[1]

Quantitative Data Summary

The following table summarizes results from key in vivo experiments in SCID-Beige mice.

ParameterDetailsReference
Compound This compound[1]
Mouse Strain SCID-Beige (Female, non-tumor bearing for platelet studies)[1]
Route Intraperitoneal (IP) Injection[1]
Dose 5 mg/kg[1]
Dosing Schedule Single dose (for platelet analysis) Daily for 14 days (for tumor growth inhibition)[1]
Vehicle Not specified in the publication. A common vehicle for similar compounds is a solution of 10% Ethanol, 30% PEG 400, and 60% Phosal 50 PG.
Key Findings Platelet Count: Dramatic reduction at 6 hours post-dose, returning to normal levels within 72 hours.[1]
Tumor Growth: 44% maximum tumor growth inhibition in an H146 small cell lung cancer xenograft model.[1]

Experimental Protocol: Intraperitoneal Injection of this compound

This protocol outlines the procedure for administering this compound to SCID-Beige mice via intraperitoneal injection.

Materials

  • This compound compound

  • Sterile vehicle solution

  • 8- to 12-week-old SCID-Beige mice[8]

  • Sterile 1 mL syringes[9]

  • Sterile 25-27 gauge needles (½ to ¾ inch length)[10][11]

  • 70% Isopropyl alcohol wipes

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Animal scale

  • Appropriate animal handling and restraint devices

Procedure

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.

  • Compound Preparation:

    • On the day of injection, prepare the this compound solution in the chosen sterile vehicle to a final concentration suitable for delivering 5 mg/kg in a volume of less than 10 mL/kg.[11]

    • For a 25g mouse, the maximum injection volume would be 0.25 mL.[11]

    • Warm the solution to room or body temperature to minimize animal discomfort.[9]

  • Animal Restraint:

    • Weigh the mouse to calculate the precise injection volume.

    • Gently but firmly restrain the mouse using a proper scruff technique to immobilize the head and body.[9]

    • Rotate the mouse to a supine position (dorsal recumbency) and tilt its head slightly downward. This allows the abdominal organs to shift cranially, creating a safer injection space.[10]

  • Injection Site Identification:

    • Visualize the abdomen divided into four quadrants.

    • The target injection site is the mouse's lower right quadrant to avoid the cecum (left side) and major organs like the bladder.[10][11]

  • Intraperitoneal Injection:

    • Disinfect the injection site with a 70% alcohol wipe.[10]

    • Using a new sterile syringe and needle for each animal, insert the needle (bevel up) at a 30-45° angle into the skin and peritoneal cavity.[9][10]

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, discard the syringe and repeat the procedure at a new site.[10][11]

    • If aspiration is clear (negative pressure), slowly and steadily inject the calculated volume of this compound solution.[11]

    • Withdraw the needle smoothly and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any immediate adverse reactions (e.g., distress, bleeding, leakage from the injection site).

    • For efficacy studies, monitor tumor volume and animal health according to the established experimental timeline.

    • For pharmacodynamic studies, collect blood samples at specified time points (e.g., 6, 24, 72 hours) for platelet analysis.[1]

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize 1. Animal Acclimatization (SCID-Beige Mice) Tumor_Inoc 2. Tumor Cell Inoculation (e.g., H146 cells) Acclimatize->Tumor_Inoc Prep_Compound 3. Prepare this compound (5 mg/kg in vehicle) Tumor_Inoc->Prep_Compound IP_Inject 4. Intraperitoneal (IP) Injection Prep_Compound->IP_Inject Monitor_Tumor 5. Monitor Tumor Volume & Animal Health IP_Inject->Monitor_Tumor Monitor_Platelets 6. Monitor Platelets (Pharmacodynamics) IP_Inject->Monitor_Platelets Endpoint 7. Experimental Endpoint (e.g., Day 14) Monitor_Tumor->Endpoint Data_Analysis 8. Data Analysis (TGI, Platelet Counts) Endpoint->Data_Analysis

References

Application Notes: A-1155463 in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1155463 is a highly potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2] Dysregulation of apoptosis, or programmed cell death, is a hallmark of cancer, and the overexpression of BCL-XL has been identified as a critical survival factor in a subset of solid tumors, including colorectal cancer (CRC).[2][3] this compound serves as a valuable chemical probe for investigating the role of BCL-XL in cancer biology and as a lead compound for the development of novel therapeutics.[2][4] These notes provide detailed applications and protocols for the use of this compound in colorectal cancer cell line research.

Mechanism of Action: BCL-XL Inhibition

This compound was developed through structure-based design to bind with high affinity and selectivity to the BH3-binding groove of the BCL-XL protein.[2] BCL-XL normally sequesters pro-apoptotic proteins like BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis.[5] By occupying this groove, this compound competitively displaces these pro-apoptotic proteins. The released BAX and BAK are then free to form pores in the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[5][6]

BCL_XL_Pathway cluster_0 Normal Cell Survival cluster_1 This compound Action BCL_XL BCL-XL BAX_BAK BAX / BAK BCL_XL->BAX_BAK Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Apoptosis_inactive Apoptosis Blocked Mitochondrion->Apoptosis_inactive A1155463 This compound BCL_XL_2 BCL-XL A1155463->BCL_XL_2 Inhibits BAX_BAK_2 BAX / BAK (Active) BCL_XL_2->BAX_BAK_2 Inhibition Blocked Mitochondrion_2 Mitochondrion BAX_BAK_2->Mitochondrion_2 Pore Formation Caspase Caspase Activation Mitochondrion_2->Caspase Cytochrome c Release Apoptosis_active Apoptosis Induced Caspase->Apoptosis_active

Caption: BCL-XL inhibition by this compound releases BAX/BAK, inducing apoptosis.

Data Presentation: this compound Sensitivity in Colorectal Cancer Cell Lines

The sensitivity of colorectal cancer cell lines to this compound-induced growth inhibition has been evaluated. A study on a panel of 25 CRC cell lines demonstrated that over half showed strong growth inhibition, with EC₅₀ values ≤0.5 μM.[3] Sensitivity to this compound is strongly correlated with the amplification of the BCL2L1 gene, which encodes the BCL-XL protein.[3] Nine out of eleven cell lines with a BCL2L1 copy number gain (>3) were sensitive to the inhibitor.[3]

Cell LineEC₅₀ (µM) of this compoundBCL2L1 Copy Number Gain (>3)APC Mutationβ-catenin Mutation
LS1034< 0.5++-
SW1417< 0.5++-
HT55< 0.5+-+
NCI-H747< 0.5++-
SNU-C1< 0.5++-
SW837< 0.5++-
HT29< 0.5++-
OUMS-23< 0.5+NN
SW403< 0.5++-
CCK81> 0.5+NN
CL-40> 0.5+NN
GEO> 0.5-+-
RKO> 0.5---
HCT-116> 0.5--+
SW480> 0.5-+-
LoVo> 0.5-+-
... (and others)............
Data summarized from a study on 25 colorectal cell lines.[3] "+" indicates presence, "-" indicates absence, and "N" indicates data not available.

Combination Therapies

To overcome resistance and enhance efficacy, this compound has been tested in combination with other targeted agents.

  • With MCL-1 Inhibitors: In CRC cells, BCL-XL and MCL-1 can act redundantly to prevent apoptosis.[7] Co-inhibition of BCL-XL with this compound and MCL-1 with an inhibitor like S63845 synergistically induces apoptosis in cell lines like HCT116, which are resistant to either agent alone.[7][8]

  • With GSK-3 Inhibitors: Glycogen synthase kinase 3 (GSK-3) inhibitors, such as CHIR-99021, have been shown to sensitize CRC cells to this compound.[9] This combination dramatically enhanced BAX mitochondrial translocation and caspase-3 activation, leading to apoptosis at low nanomolar concentrations of this compound.[9][10] This strategy may be particularly effective in targeting early-stage CRC with APC mutations.[9]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Culture 1. Culture CRC Cell Lines Treat 2. Treat with this compound (Dose-Response) Culture->Treat Viability 3. Cell Viability Assay (e.g., CellTiter-Glo) Treat->Viability EC50 4. Determine EC₅₀ Values Viability->EC50 Treat_MoA 5. Treat Sensitive/Resistant Lines (at ~EC₅₀ concentration) EC50->Treat_MoA Select Lines Apoptosis_Assay 6. Apoptosis Assay (Flow Cytometry, Annexin V/PI) Treat_MoA->Apoptosis_Assay Western_Blot 7. Western Blot (Caspase-3, PARP, BCL-XL) Treat_MoA->Western_Blot BAX_Imaging 8. BAX Translocation (Confocal Microscopy) Treat_MoA->BAX_Imaging

Caption: General workflow for evaluating this compound in colorectal cancer cells.

Protocol 1: Cell Viability Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (EC₅₀).

  • Cell Plating: Seed colorectal cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. Concentrations could range from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®. This reagent measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle-treated control cells and plot the data using a non-linear regression model to calculate the EC₅₀ value.[3]

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the extent of apoptosis induced by this compound.

  • Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere. Treat the cells with this compound (e.g., at 200 nM or the predetermined EC₅₀) and a vehicle control for 24-48 hours.[6] A pan-caspase inhibitor like Z-VAD-FMK (50 µM) can be used as a negative control to confirm caspase-dependent apoptosis.[6]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while cells positive for both Annexin V and PI/7-AAD are in late-stage apoptosis or necrosis.[7]

Protocol 3: Western Blotting for Apoptosis Markers

This protocol detects changes in protein levels to confirm the mechanism of action.

  • Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against BCL-XL, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

References

Application of A-1155463 in Senolytic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues and contribute to pathology through the secretion of a complex mix of pro-inflammatory and matrix-remodeling proteins, known as the senescence-associated secretory phenotype (SASP). Senolytics, a class of drugs that selectively eliminate senescent cells, have emerged as a promising therapeutic strategy to combat age-related dysfunction and disease.

A-1155463 is a potent and selective inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein.[1] In the context of senolytics, this compound has demonstrated efficacy in inducing apoptosis in specific types of senescent cells, making it a valuable tool for research and a potential candidate for therapeutic development.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in senolytic studies.

Mechanism of Action

Senescent cells can upregulate pro-survival pathways to resist apoptosis, with the Bcl-2 family of proteins playing a crucial role. Bcl-xL is a key anti-apoptotic member of this family. This compound selectively binds to the BH3-binding groove of Bcl-xL, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1] This inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of caspases and the selective elimination of senescent cells that are dependent on Bcl-xL for their survival.[5]

Data Presentation

Table 1: Senolytic Activity of this compound on Senescent Human Cells
Cell TypeSenescence InducerAssayThis compound Concentration% Reduction in Viable Senescent Cells (relative to untreated senescent cells)Reference
HUVEC10 Gy γ-radiationATPLite2.5 µM~50%[6]
HUVEC10 Gy γ-radiationATPLite5 µM~70%[6]
HUVEC10 Gy γ-radiationCrystal Violet5 µM~60%[6]
IMR9010 Gy γ-radiationATPLite5 µM~40%[6]
IMR9010 Gy γ-radiationCrystal Violet5 µM~50%[6]
Preadipocytes10 Gy γ-radiationATPLiteUp to 10 µMNo significant reduction[6]

Note: Data is estimated from graphical representations in the cited literature and should be considered approximate.

Table 2: Apoptotic Induction by this compound in Senescent HUVECs
Cell TypeSenescence InducerAssayThis compound ConcentrationFold Increase in Caspase 3/7 Activity (relative to untreated senescent cells)Reference
HUVEC10 Gy γ-radiationCaspase-Glo 3/71 µM~2.5-fold[6]

Mandatory Visualization

Senolytic_Mechanism_of_A1155463 cluster_0 Senescent Cell A1155463 This compound Bcl_xL Bcl-xL A1155463->Bcl_xL Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BIM, BAK, BAX) Bcl_xL->Pro_Apoptotic Sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Permeabilize Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of this compound-induced senolysis.

Experimental_Workflow cluster_1 Phase 1: Senescence Induction cluster_2 Phase 2: Senolytic Treatment cluster_3 Phase 3: Endpoint Analysis Cell_Culture 1. Culture HUVEC or IMR90 cells Irradiation 2. Induce senescence (e.g., 10 Gy γ-radiation) Cell_Culture->Irradiation Incubation_1 3. Incubate for 7-10 days Irradiation->Incubation_1 Senescence_Confirmation 4. Confirm senescent phenotype (SA-β-gal staining, p21 expression) Incubation_1->Senescence_Confirmation Plating 5. Plate senescent and non-senescent (control) cells Senescence_Confirmation->Plating Treatment 6. Treat with this compound (various concentrations) Plating->Treatment Incubation_2 7. Incubate for 48-72 hours Treatment->Incubation_2 Viability_Assay 8a. Cell Viability Assays (ATPLite, Crystal Violet) Incubation_2->Viability_Assay Apoptosis_Assay 8b. Apoptosis Assay (Caspase-Glo 3/7) Incubation_2->Apoptosis_Assay

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Induction of Senescence in HUVECs and IMR90 Cells

This protocol describes the induction of cellular senescence using ionizing radiation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or IMR90 human fetal lung fibroblasts

  • Appropriate cell culture medium (e.g., EGM-2 for HUVECs, DMEM for IMR90) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture flasks or plates

  • Gamma irradiator (e.g., Cesium-137 source)

Protocol:

  • Culture HUVECs or IMR90 cells in their respective complete media to approximately 80% confluency.

  • Expose the cells to a single dose of 10 Gy of gamma radiation.

  • Following irradiation, wash the cells with phosphate-buffered saline (PBS) and replace the medium.

  • Continue to culture the cells for 7-10 days to allow the senescent phenotype to fully develop. Change the medium every 2-3 days.

  • Confirm the senescent phenotype by assessing markers such as senescence-associated β-galactosidase (SA-β-gal) activity and increased expression of p21.

Cell Viability Assessment

a) ATPLite™ Luminescence Assay

This assay quantifies cell viability by measuring intracellular ATP levels.

Materials:

  • ATPLite™ Assay Kit (PerkinElmer)

  • White-walled, opaque 96-well plates

  • Luminometer

Protocol:

  • Seed senescent and non-senescent (proliferating) control cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • Equilibrate the ATPLite™ reagent to room temperature.

  • Add 100 µL of the reconstituted ATPLite™ reagent to each well.

  • Shake the plate for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

b) Crystal Violet Staining

This colorimetric assay measures cell biomass to determine cell viability.

Materials:

  • Crystal Violet solution (0.5% w/v in 25% methanol)

  • Phosphate-buffered saline (PBS)

  • Methanol (100%)

  • Solubilization solution (e.g., 10% acetic acid)

  • Microplate reader

Protocol:

  • Seed and treat cells in a clear flat-bottom 96-well plate as described for the ATPLite™ assay.

  • After the treatment period, carefully remove the medium.

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature.

  • Remove the methanol and allow the plate to air dry completely.

  • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.

  • Wash the plate thoroughly with water to remove excess stain and allow it to air dry.

  • Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-20 minutes to dissolve the stain.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled, opaque 96-well plates

  • Luminometer

Protocol:

  • Seed and treat cells in a white-walled 96-well plate as described for the viability assays. A shorter incubation time (e.g., 12-24 hours) may be appropriate for detecting apoptosis.

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Conclusion

This compound is a valuable research tool for studying the role of Bcl-xL in cellular senescence and for evaluating the potential of Bcl-xL inhibition as a senolytic strategy. The protocols provided herein offer a framework for investigating the senolytic activity of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions. As with any targeted therapy, the cell-type specificity of this compound's senolytic effects highlights the importance of careful characterization in relevant models.

References

Troubleshooting & Optimization

A-1155463 solubility issues and best solvent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of A-1155463, a potent and selective BCL-XL inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein.[1][2] Overexpression of BCL-XL is associated with drug resistance and disease progression in various solid tumors and hematological malignancies.[1] this compound binds to the BH3-binding groove of BCL-XL with high affinity, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[3][4] This leads to the activation of the intrinsic apoptotic pathway, ultimately resulting in programmed cell death in BCL-XL-dependent cancer cells.[5]

Q2: What are the main challenges when working with this compound?

The primary challenge when working with A-1155466 is its poor aqueous solubility.[1][6] This characteristic can complicate the preparation of stock solutions and working dilutions for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate dosing. Careful selection of solvents and proper handling techniques are crucial for obtaining reliable and reproducible results.

Troubleshooting Guide: this compound Solubility Issues

Q1: My this compound is not dissolving properly in DMSO. What can I do?

If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[5] Always use a new, sealed bottle or a properly stored anhydrous grade of DMSO.

  • Apply sonication: Gentle warming to 37°C and ultrasonication can help to break down powder aggregates and facilitate dissolution.[7]

  • Increase the solvent volume: If the desired concentration is high, you may be exceeding the solubility limit. Try dissolving the compound in a larger volume of DMSO to create a more dilute stock solution.

Q2: I observed precipitation when I diluted my DMSO stock solution with aqueous media for my cell-based assay. How can I prevent this?

Precipitation upon dilution in aqueous buffers is a common issue with hydrophobic compounds like this compound. To mitigate this:

  • Perform serial dilutions in DMSO first: Before adding to your aqueous medium, perform initial serial dilutions of your concentrated DMSO stock in pure DMSO.

  • Minimize the final DMSO concentration: Add the final, diluted DMSO stock to your cell culture medium dropwise while gently vortexing. Aim for a final DMSO concentration of less than 0.5% in your assay to avoid solvent toxicity to the cells.[8]

  • Prepare fresh dilutions: It is best to prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.

Q3: My in vivo formulation with this compound is cloudy or shows precipitation. What should I do?

For in vivo formulations, ensuring a clear, homogenous solution or a stable suspension is critical for accurate dosing.

  • Follow the recommended order of solvent addition: When using co-solvents, add them in the specified order to ensure proper mixing and solubilization.

  • Gentle warming and sonication: As with in vitro preparations, gentle warming and sonication can help to dissolve the compound and create a uniform mixture.

  • Use freshly prepared formulations: For in vivo experiments, it is highly recommended to prepare the formulation on the day of use to ensure its stability and prevent precipitation.[1]

Experimental Protocols

In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Protocol:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[8]

In Vivo Formulation Preparation

Objective: To prepare a solution of this compound suitable for intraperitoneal (IP) injection in animal models.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Protocol:

  • Prepare the vehicle by mixing the solvents in the following order and ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Weigh the required amount of this compound.

  • First, dissolve the this compound powder in the DMSO portion of the vehicle.

  • Gradually add the PEG300 to the DMSO solution while vortexing.

  • Next, add the Tween-80 to the mixture and continue to vortex.

  • Finally, slowly add the saline to the solution while vortexing to reach the final volume.

  • Ensure the final solution is clear and homogenous. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.

  • It is recommended to use this formulation immediately after preparation.

Data Presentation

Solvent/Vehicle Application Achievable Concentration Notes
DMSOIn Vitro≥ 67 mg/mL[7][9]Use of fresh, anhydrous DMSO and ultrasonication is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIn Vivo≥ 2.5 mg/mLA clear solution can be achieved. Prepare fresh before use.
10% DMSO, 90% (20% SBE-β-CD in saline)In Vivo≥ 2.5 mg/mLProvides a clear solution.
10% DMSO, 90% corn oilIn Vivo≥ 2.5 mg/mLResults in a clear solution.
5% DMSO, 10% EtOH, 20% Cremophor ELP, 65% D5WIn VivoNot specifiedUsed for a 5 mg/kg IP dose in mice.[9]

Visualizations

Caption: Troubleshooting workflow for this compound solubility issues.

BCL_XL_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptosis Pro-Apoptosis cluster_apoptosis Apoptosis BCL_XL BCL-XL BIM BIM BCL_XL->BIM Sequesters BAX_BAK BAX / BAK BCL_XL->BAX_BAK Inhibits BIM->BAX_BAK Activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Forms Pores Cytochrome_C Cytochrome c Mitochondrion->Cytochrome_C Releases Apoptosome Apoptosome Formation Cytochrome_C->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis A1155463 This compound A1155463->BCL_XL Inhibits

Caption: this compound inhibits BCL-XL, leading to apoptosis.

References

How to dissolve A-1155463 in DMSO for in vitro use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-1155463. This guide provides detailed information, protocols, and troubleshooting advice for using this compound in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vitro use?

This compound should be dissolved in dimethyl sulfoxide (DMSO). It is poorly soluble in water and ethanol.[1][2] For best results, use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1][2]

Q2: How do I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, dissolve this compound powder in 100% DMSO to a desired concentration, typically between 10 mM and 50 mM. You may need to use sonication or gentle warming (e.g., in a 37°C water bath) to fully dissolve the compound.[3][4] Refer to the Experimental Protocol section below for a detailed procedure.

Q3: My compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?

Precipitation upon dilution in aqueous media is common for hydrophobic compounds.[5] To avoid this:

  • Perform serial dilutions: Instead of a single large dilution, dilute the stock solution stepwise in your culture medium.

  • Ensure rapid mixing: Add the DMSO stock solution dropwise to the culture medium while gently vortexing or stirring.[6][7]

  • Limit final DMSO concentration: Keep the final concentration of DMSO in your cell culture below 0.5% to prevent both precipitation and solvent-induced cytotoxicity.[6][7] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[6][7]

Q4: What is the appropriate storage condition for this compound solutions?

Once prepared, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[3][4]

Q5: What is the mechanism of action of this compound?

This compound is a highly potent and selective inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein.[3] By binding to Bcl-xL, this compound prevents it from sequestering pro-apoptotic proteins like Bax and Bak. This frees Bax and Bak to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately inducing apoptosis (programmed cell death).[1]

Quantitative Data Summary

The following table summarizes key quantitative data for working with this compound.

ParameterValueSource(s)
Molecular Weight 669.79 g/mol [4]
Solubility in DMSO 50 - 100 mg/mL (74.65 - 149.3 mM)[1][3]
Recommended Stock Conc. 10 - 50 mM in 100% DMSO[3]
Recommended Final DMSO Conc. in Media < 0.5% (v/v)[6][7]
In Vitro EC₅₀ (Molt-4 cells) ~70 nM[1][3]
Binding Affinity (Kᵢ for Bcl-xL) < 0.01 nM[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM solution, you would need 6.698 mg.

  • Add Solvent: Add the calculated volume of fresh, 100% DMSO. Based on the molecular weight of 669.79, to prepare a 10 mM stock solution, you would dissolve 6.698 mg in 1 mL of DMSO. Use the following formula or the reconstitution table provided by the supplier.[3][4] Volume (mL) = Mass (mg) / (Concentration (mM) * Molecular Weight (mg/mmol))

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, place the vial in an ultrasonic water bath for several minutes until the solution is clear and all particulate matter has dissolved.[3][4]

  • Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first create an intermediate dilution of your compound in pre-warmed (37°C) cell culture medium.

  • Prepare Final Working Solution: Perform a final dilution of the stock or intermediate solution into your cell culture plates containing cells and medium. Ensure the final DMSO concentration does not exceed 0.5%.[6]

    • Example: To achieve a final concentration of 100 nM this compound in 1 mL of medium from a 10 mM stock:

      • The final DMSO concentration will be 0.01%, which is well-tolerated.

      • Add 0.1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Control Group: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound won't dissolve in DMSO 1. DMSO has absorbed moisture.2. Compound concentration is too high.1. Use a fresh, unopened bottle of anhydrous DMSO.[1]2. Gently warm the solution to 37°C and/or use an ultrasonic bath.[3] If it still doesn't dissolve, prepare a more dilute stock solution.
Precipitate forms in culture medium 1. Poor aqueous solubility.2. Final DMSO concentration is too low to maintain solubility.3. Rapid dilution shock.1. Ensure the final concentration of this compound is within its working range (e.g., nM to low µM).2. Add the DMSO stock dropwise to the medium while stirring.[6]3. Perform serial dilutions in the culture medium.
Observed cytotoxicity in vehicle control 1. Final DMSO concentration is too high.2. Cell line is particularly sensitive to DMSO.1. Ensure the final DMSO concentration is ≤ 0.5%.[6]2. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line. For sensitive cells, aim for < 0.1%.[7]

Signaling Pathway and Mechanism of Action

This compound selectively inhibits the anti-apoptotic protein Bcl-xL. This prevents Bcl-xL from binding to and inactivating the pro-apoptotic proteins Bax and Bak, leading to the initiation of the intrinsic apoptosis pathway.

A1155463_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax / Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl_xL Bcl-xL Bcl_xL->Bax CytoC Cytochrome c Apoptosome Apoptosome Formation CytoC->Apoptosome MOMP->CytoC Release A1155463 This compound A1155463->Bcl_xL Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Managing A-11554663-Induced Thrombocytopenia in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing thrombocytopenia induced by the BCL-XL inhibitor, A-1155463, in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause thrombocytopenia?

This compound is a highly potent and selective inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein.[1][2][3] Platelets have a short lifespan and their survival is critically dependent on BCL-XL function. BCL-XL prevents apoptosis in platelets by sequestering the pro-apoptotic protein Bak.[4][5] By inhibiting BCL-XL, this compound disrupts this survival signal, leading to premature platelet death and a subsequent decrease in circulating platelet counts, a condition known as thrombocytopenia.[1][4] This is considered a mechanism-based, on-target effect of the compound.

Q2: Is the thrombocytopenia induced by this compound reversible?

Yes, in preclinical mouse models, this compound-induced thrombocytopenia has been shown to be reversible.[1][3][6] Following administration of the compound, platelet counts decrease, but they typically recover to baseline levels within a few days after the drug is cleared.[1]

Q3: What is the typical time course of this compound-induced thrombocytopenia in mice?

Following a single dose of this compound in mice, a significant drop in platelet count is observed within hours, with nadirs often occurring around 6 to 24 hours post-administration.[1] Platelet counts generally begin to recover thereafter and return to baseline levels within approximately 72 hours.[1]

Q4: How can I mitigate this compound-induced thrombocytopenia in my in vivo studies while maintaining anti-tumor efficacy?

An interrupted dosing schedule has been proposed to manage thrombocytopenia. A "4 days on, 3 days off" treatment regimen has been shown to retain anti-tumor synergy while allowing for platelet recovery, thus managing the toxicity. This strategy may be particularly useful for longer-term efficacy studies.

Troubleshooting Guides

Issue 1: Unexpectedly severe or prolonged thrombocytopenia.

Possible Cause 1: Dosing and Formulation.

  • Troubleshooting:

    • Verify the concentration and formulation of this compound. Ensure proper dissolution and stability.

    • Re-evaluate the dose being administered. Consider a dose-response study to identify a therapeutic window with manageable thrombocytopenia.

    • Review the administration route and frequency.

Possible Cause 2: Animal Strain or Health Status.

  • Troubleshooting:

    • Be aware that the severity of thrombocytopenia can vary between different mouse strains.

    • Ensure that the animals are healthy and free from underlying conditions that might affect platelet counts or drug metabolism.

Possible Cause 3: Off-target effects or compound impurities.

  • Troubleshooting:

    • Confirm the purity of the this compound compound.

    • While this compound is highly selective for BCL-XL, consider potential off-target effects at higher concentrations.

Issue 2: Difficulty in accurately monitoring platelet counts.

Possible Cause 1: Improper blood collection technique.

  • Troubleshooting:

    • Utilize a consistent and minimally invasive blood collection method, such as from the tail vein or saphenous vein, to avoid platelet activation and clumping.

    • Use an appropriate anticoagulant (e.g., EDTA) and ensure proper mixing of the blood sample.

Possible Cause 2: Inaccurate platelet counting method.

  • Troubleshooting:

    • For manual counting with a hemocytometer, ensure proper dilution and clear visualization to distinguish platelets from debris.

    • When using an automated hematology analyzer, verify that the instrument is calibrated for mouse platelets, which are smaller than human platelets.

    • Flow cytometry using a platelet-specific marker (e.g., CD41) can provide more accurate and specific platelet counts.

Issue 3: Concern about the functional consequences of thrombocytopenia (e.g., bleeding).

Possible Cause: Platelet count has fallen below a critical threshold.

  • Troubleshooting:

    • Visually inspect animals for signs of bleeding, such as petechiae, ecchymoses, or hematuria.

    • Perform a functional assay, such as a tail bleeding time test, to assess in vivo hemostasis.

    • If bleeding is a concern, consider implementing the interrupted dosing schedule or reducing the dose.

Experimental Protocols

Protocol 1: Monitoring Platelet Counts in Mice

This protocol outlines three common methods for quantifying platelet counts in mice.

1.1. Blood Collection:

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane).

  • Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein into a tube containing an anticoagulant (e.g., K2-EDTA).

  • Gently invert the tube several times to ensure proper mixing.

1.2. Platelet Counting Methods:

  • Method A: Manual Counting using a Hemocytometer

    • Dilute the blood sample (e.g., 1:100) with a platelet diluting fluid (e.g., 1% ammonium oxalate).

    • Load the diluted sample into a hemocytometer chamber.

    • Allow platelets to settle for 10-15 minutes in a humidified chamber.

    • Using a microscope at 400x magnification, count the platelets in the central grid of the hemocytometer.

    • Calculate the platelet count per microliter of blood using the appropriate formula based on the dilution and volume of the counting chamber.

  • Method B: Automated Hematology Analyzer

    • Ensure the analyzer is calibrated for mouse blood samples.

    • Follow the manufacturer's instructions for sample loading and analysis.

    • The analyzer will provide a direct readout of the platelet count.

  • Method C: Flow Cytometry

    • Dilute a small volume of whole blood in a suitable buffer (e.g., PBS with 1% BSA).

    • Add a fluorescently labeled antibody against a platelet-specific surface marker (e.g., anti-mouse CD41-PE).

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add a known concentration of counting beads to the sample just before analysis.

    • Analyze the sample on a flow cytometer, gating on the platelet population based on forward and side scatter, and the fluorescent signal.

    • Calculate the absolute platelet count based on the ratio of platelet events to bead events.

Protocol 2: Assessment of Bone Marrow Megakaryocytes

This protocol describes the isolation and analysis of bone marrow to assess the impact of this compound on megakaryopoiesis.

2.1. Bone Marrow Aspiration (from live mouse):

  • Anesthetize the mouse.

  • Make a small incision over the femur.

  • Insert a 25-gauge needle attached to a 1 mL syringe containing a small amount of PBS into the distal end of the femur.

  • Gently aspirate to collect a small volume of bone marrow.

  • Expel the bone marrow into a microcentrifuge tube containing PBS.

2.2. Bone Marrow Flushing (terminal procedure):

  • Euthanize the mouse and dissect the femurs and tibias.

  • Cut the ends of the bones and flush the marrow out using a syringe with a 25-gauge needle filled with PBS.

  • Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

2.3. Megakaryocyte Analysis:

  • Cytology:

    • Prepare a bone marrow smear on a glass slide.

    • Stain with a standard hematological stain (e.g., Wright-Giemsa).

    • Examine under a microscope to assess the morphology and number of megakaryocytes.

  • Flow Cytometry:

    • Stain the bone marrow cell suspension with fluorescently labeled antibodies against megakaryocyte-specific markers (e.g., CD41, CD61, CD42c).

    • Analyze by flow cytometry to quantify the percentage of megakaryocytes.

Protocol 3: In Vivo Coagulation Assay - Tail Bleeding Time

This assay provides a functional measure of hemostasis.

  • Anesthetize the mouse and place it in a restraining device.

  • Submerge the tail in warm saline (37°C) for 2 minutes to dilate the blood vessels.

  • Carefully transect the tail 3-5 mm from the tip using a sterile scalpel.

  • Immediately immerse the tail back into the warm saline.

  • Start a stopwatch and record the time until bleeding stops completely for at least 30 seconds. If bleeding does not stop within a predetermined cutoff time (e.g., 10-15 minutes), the test is stopped to prevent excessive blood loss.

Quantitative Data Summary

ParameterObservationTime PointAnimal Model
Platelet Count Significant decrease6 hours post-doseSCID-Beige Mice
Recovery to baseline72 hours post-doseSCID-Beige Mice
Dosing Regimen 4 days on / 3 days off--
Manages thrombocytopenia--
Retains anti-tumor efficacy--

Visualizations

Signaling Pathway

BCL_XL_Pathway BCL-XL Signaling in Platelet Survival cluster_Mitochondria Mitochondrial Outer Membrane BCL_XL BCL-XL Bak Bak BCL_XL->Bak Sequesters MOMP MOMP Bak->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Activates A1155463 This compound A1155463->BCL_XL Inhibits

Caption: BCL-XL's role in platelet survival and this compound's mechanism.

Experimental Workflow

Experimental_Workflow Workflow for Managing this compound-Induced Thrombocytopenia cluster_Dosing Dosing and Monitoring cluster_Troubleshooting Troubleshooting cluster_Mitigation Mitigation Strategies cluster_Functional_Assessment Functional Assessment Dose Administer this compound Monitor Monitor Platelet Counts Dose->Monitor Dose->Monitor Assess_Severity Assess Severity of Thrombocytopenia Monitor->Assess_Severity Monitor->Assess_Severity Check_Dose Verify Dose & Formulation Assess_Severity->Check_Dose Check_Animals Check Animal Health Assess_Severity->Check_Animals Adjust_Dose Adjust Dose Assess_Severity->Adjust_Dose Interrupt_Dosing Implement Interrupted Dosing Schedule Assess_Severity->Interrupt_Dosing Bleeding_Assay Perform Tail Bleeding Time Assay Assess_Severity->Bleeding_Assay BM_Analysis Analyze Bone Marrow Megakaryocytes Assess_Severity->BM_Analysis

References

A-1155463 on-target toxicity and platelet recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the on-target toxicity and platelet recovery associated with the BCL-xL inhibitor, A-1155463.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target toxicity observed with this compound?

A1: The primary on-target toxicity of this compound is thrombocytopenia, a decrease in platelet count.[1][2][3][4] This is a mechanism-based toxicity stemming from the inhibition of BCL-xL, a protein essential for platelet survival.[1][2]

Q2: Is the thrombocytopenia induced by this compound reversible?

A2: Yes, the thrombocytopenia induced by A-11554663 is reversible.[2][3][4] Preclinical studies in mice have shown that after a single dose, platelet counts fall dramatically but rebound to normal levels within 72 hours.[2]

Q3: What is the underlying mechanism of this compound-induced thrombocytopenia?

A3: Platelets rely on the anti-apoptotic protein BCL-xL for their survival.[1] this compound is a potent and selective inhibitor of BCL-xL.[2][4][5] By inhibiting BCL-xL, this compound triggers the intrinsic apoptotic pathway in platelets, leading to their premature destruction and a subsequent decrease in circulating platelet numbers.

Q4: How can the platelet toxicity of this compound be managed in experimental settings?

A4: One strategy to manage thrombocytopenia is an interrupted dosing schedule. For example, a "4 days on / 3 days off" treatment regimen has been shown to retain antitumor synergy while allowing for manageable platelet toxicity in preclinical models.[6][7]

Q5: Are there newer strategies being developed to mitigate the on-target platelet toxicity of BCL-xL inhibitors like this compound?

A5: Yes, one promising strategy is the development of Proteolysis Targeting Chimeras (PROTACs).[1][8][9] PROTACs are designed to selectively degrade BCL-xL in cancer cells while sparing platelets, based on the differential expression of E3 ligases.[1][9] For instance, the this compound-based PROTAC, XZ424, has shown significantly lower toxicity to human platelets compared to its parent compound.[1][8][10]

Troubleshooting Guides

Issue: Unexpectedly severe or prolonged thrombocytopenia in animal models.

  • Possible Cause 1: Dosing and Formulation.

    • Troubleshooting Step: Verify the concentration and formulation of this compound. Ensure proper vehicle control is used. Incorrect dosing can lead to exaggerated pharmacological effects.

  • Possible Cause 2: Animal Strain or Health Status.

    • Troubleshooting Step: Consider the mouse strain being used, as there can be inter-strain variability in hematopoietic responses. Ensure animals are healthy and free from underlying conditions that might affect platelet homeostasis.

  • Possible Cause 3: Concomitant Medications.

    • Troubleshooting Step: Review if any other administered compounds could be exacerbating the thrombocytopenia.

Issue: Inconsistent platelet recovery kinetics.

  • Possible Cause 1: Sampling Time Points.

    • Troubleshooting Step: Ensure that blood samples for platelet counts are taken at consistent and appropriate time points post-administration. Platelet nadir is typically observed within hours, with recovery over the subsequent days.[2]

  • Possible Cause 2: Method of Blood Collection.

    • Troubleshooting Step: Standardize the blood collection method to minimize platelet activation and clumping, which can lead to inaccurate counts.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and its PROTAC Derivative

CompoundTarget CellsEC50 / IC50Selectivity (over platelets)Reference
This compound Human Platelets7.1 nM (EC50)None[1][8]
This compound MOLT-4 (BCL-xL dependent cell line)Commensurate with navitoclax-[11]
XZ424 (PROTAC) Human Platelets1.1 µM (EC50)>22-fold[1][10]
XZ424 (PROTAC) MOLT-4 (BCL-xL dependent cell line)51 nM (IC50)-[10]

Experimental Protocols

Protocol 1: Assessment of In Vivo Thrombocytopenia and Recovery in Mice

  • Animal Model: Utilize a suitable mouse strain (e.g., SCID-Beige).[2]

  • Compound Administration: Administer a single dose of this compound via intraperitoneal (IP) injection at a specified concentration (e.g., 5 mg/kg).[2]

  • Blood Sampling: Collect blood samples at baseline (pre-dose) and at various time points post-administration (e.g., 6, 24, 48, 72 hours).[2]

  • Platelet Counting: Perform complete blood counts (CBCs) using an automated hematology analyzer to determine platelet counts.

  • Data Analysis: Plot the mean platelet count at each time point to visualize the kinetics of platelet depletion and recovery.

Visualizations

BCL_XL_Pathway cluster_platelet Platelet cluster_intervention Intervention BCLxL BCL-xL Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAK, BAX) BCLxL->Pro_Apoptotic Inhibits Survival Platelet Survival BCLxL->Survival Promotes Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces A1155463 This compound A1155463->BCLxL Inhibits

Caption: BCL-xL's role in platelet survival and its inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SCID-Beige Mice) Dosing Administer Single IP Dose of this compound (5 mg/kg) Animal_Model->Dosing Baseline Baseline Blood Sample (0h) Dosing->Baseline Timepoints Collect Blood Samples (6h, 24h, 48h, 72h) Baseline->Timepoints CBC Perform Complete Blood Counts Timepoints->CBC Platelet_Kinetics Analyze Platelet Count Kinetics CBC->Platelet_Kinetics Recovery Determine Time to Platelet Recovery Platelet_Kinetics->Recovery

Caption: Workflow for assessing this compound-induced thrombocytopenia in vivo.

References

Overcoming poor oral bioavailability of A-1155463 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the preclinical use of A-1155463, specifically focusing on its poor oral bioavailability.

Troubleshooting Guide

Issue: Low or undetectable plasma concentrations of this compound after oral administration.

Question: We are administering this compound orally to our animal models (e.g., mice, rats) but are observing very low or no detectable drug in plasma samples. What could be the reason for this, and how can we troubleshoot it?

Answer:

The primary reason for poor oral exposure of this compound is its low aqueous solubility. This has been a noted challenge in its preclinical development.[1] Here’s a step-by-step guide to address this issue:

1. Acknowledge Physicochemical Properties: this compound's inherent low water solubility significantly limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. This was a key reason why its successor, A-1331852, was developed with improved properties for oral administration.

2. Formulation Strategies: The choice of vehicle is critical for poorly soluble compounds. If you are using a simple aqueous vehicle, it is unlikely to be effective. Consider the following formulation strategies:

  • Co-solvents: Systems containing a mixture of water-miscible solvents can increase the solubility of the compound. A common starting point is a vehicle containing DMSO, ethanol, and a solubilizing agent like Cremophor ELP, similar to what was used for intraperitoneal (IP) administration of this compound.[1]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of lipophilic drugs by forming a microemulsion in the GI tract, which increases the surface area for absorption.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution velocity.

  • Amorphous solid dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its dissolution rate and extent.

3. Experimental Protocol for a Pilot Formulation Study:

Here is a general protocol to test a simple co-solvent formulation for oral gavage in mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Cremophor ELP

  • Sterile water for injection or 5% dextrose in water (D5W)

  • Oral gavage needles

  • Appropriate animal model (e.g., SCID-Beige mice)

Protocol:

  • Prepare the vehicle by mixing 5% DMSO, 10% EtOH, 20% Cremophor ELP, and 65% D5W.

  • Dissolve this compound in the vehicle to the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 10 mL/kg dosing volume). Ensure complete dissolution; gentle warming or sonication may be required.

  • Administer the formulation to mice via oral gavage.

  • Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Process the blood to obtain plasma and analyze for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and assess the oral bioavailability by comparing with historical IP data.

4. Consider Alternative Routes of Administration: Given the known challenges with oral this compound, consider if your experimental goals can be met with alternative routes of administration that bypass the GI tract, such as intraperitoneal (IP) or intravenous (IV) injection. The original preclinical studies successfully used IP administration to demonstrate in vivo efficacy.[1]

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound?

A1: There is no publicly available quantitative data on the oral bioavailability of this compound. Studies have indicated that its poor aqueous solubility and oral absorption limited its utility in advanced in vivo experiments, which led to the development of the orally bioavailable successor compound, A-1331852.

Q2: What pharmacokinetic parameters have been reported for this compound?

A2: Pharmacokinetic data for this compound is available for intraperitoneal (IP) administration in SCID-Beige mice. This data can serve as a benchmark for systemic exposure when developing formulations for other routes.

ParameterValueUnits
Dose (IP)5mg/kg
Cmax1.8µM
Tmax2hr
AUC9.19µM·h
C12h0.18µM
Data from a single 5 mg/kg IP dose in SCID-Beige mice.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a highly potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). By binding to BCL-XL, it prevents BCL-XL from sequestering pro-apoptotic proteins like BIM, which in turn leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, apoptosis (programmed cell death).

Q4: Are there any known in vivo effects of this compound?

A4: Yes, despite its poor oral bioavailability, this compound has demonstrated in vivo activity when administered systemically (via IP injection). It caused a mechanism-based and reversible thrombocytopenia (a decrease in platelets) in mice, which is a known on-target effect of BCL-XL inhibition. It also showed modest but statistically significant tumor growth inhibition in a small cell lung cancer xenograft model.[1]

Visualizations

Signaling Pathway of BCL-XL Inhibition

BCL_XL_Pathway cluster_Mitochondrion Mitochondrion MOM Mitochondrial Outer Membrane BAX_BAK BAX / BAK CytoC Cytochrome c BAX_BAK->CytoC Release BCL_XL BCL-XL BCL_XL->BAX_BAK Inhibits BIM Pro-apoptotic proteins (e.g., BIM) BIM->BAX_BAK Activates BIM->BCL_XL Inhibits Apoptosome Apoptosome Formation CytoC->Apoptosome A1155463 This compound A1155463->BCL_XL Inhibits Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Testing (Mouse Model) cluster_Analysis Data Analysis Formulate Prepare this compound in various vehicles (e.g., co-solvents, SEDDS) Characterize Physicochemical characterization (solubility, stability) Formulate->Characterize Administer Oral Gavage Administration Characterize->Administer Select promising formulations Blood Serial Blood Sampling Administer->Blood Analyze LC-MS/MS Analysis of Plasma Samples Blood->Analyze PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analyze->PK Bioavailability Calculate Oral Bioavailability (vs. IP data) PK->Bioavailability Bioavailability->Formulate Iterate and Optimize Bioavailability_Factors cluster_Compound Compound Properties cluster_Formulation Formulation Factors Bioavailability Oral Bioavailability Solubility Aqueous Solubility (Low) Solubility->Bioavailability Permeability Permeability Permeability->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability Vehicle Vehicle/Excipients Vehicle->Bioavailability ParticleSize Particle Size ParticleSize->Bioavailability

References

Technical Support Center: A-1155463 and BCL-XL Dependency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the BCL-XL inhibitor A-1155463 and investigating BCL-XL dependency in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2][3] It binds with picomolar affinity to a hydrophobic groove on the BCL-XL protein surface.[1][4] This binding prevents BCL-XL from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[4][5] The release of these pro-apoptotic proteins initiates the mitochondrial pathway of apoptosis, leading to programmed cell death in BCL-XL-dependent cells.[4] this compound exhibits high selectivity for BCL-XL, with significantly weaker binding to other BCL-2 family members like BCL-2 and MCL-1.[1][2]

Q2: What is BCL-XL dependency and which cell lines exhibit it?

BCL-XL dependency describes a state where cancer cells rely on the BCL-XL protein for their survival. These cells will undergo apoptosis when BCL-XL function is inhibited.[6] Several cancer cell lines have been identified as BCL-XL dependent, particularly in certain solid tumors and hematologic malignancies.[6][7] For example, some non-small cell lung cancer (NSCLC), kidney cancer, and triple-negative breast cancer cell lines have shown sensitivity to BCL-XL inhibition.[6][8][9] The sensitivity of a cell line to this compound is a strong indicator of its dependence on BCL-XL for survival.[10]

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

Several factors can contribute to a lack of response to this compound:

  • Low BCL-XL Expression: The target protein, BCL-XL, may not be expressed at sufficient levels in your cell line.[11]

  • Dependence on other Anti-Apoptotic Proteins: The cells may rely on other anti-apoptotic proteins like BCL-2 or MCL-1 for survival.[12][13] Resistance to BCL-XL inhibitors can be associated with high expression of MCL-1.

  • Upregulation of other Survival Pathways: Activation of alternative pro-survival signaling pathways can compensate for BCL-XL inhibition.

  • Drug Efflux: The cells may actively pump the drug out through multidrug resistance transporters.

  • Incorrect Drug Concentration or Stability: Ensure the inhibitor is used at an effective concentration and has been stored correctly to maintain its activity.

Q4: Can resistance to this compound develop over time?

Yes, acquired resistance to BCL-2 family inhibitors, including those targeting BCL-XL, can develop. A common mechanism of acquired resistance to BCL-2 inhibitors like venetoclax is the upregulation of BCL-XL.[5][13][14][15][16] This suggests that cells can adapt to the inhibition of one anti-apoptotic protein by increasing their reliance on another. Therefore, it is plausible that prolonged treatment with this compound could lead to compensatory changes, such as the upregulation of BCL-2 or MCL-1, resulting in resistance.

Q5: Are there any known synergistic drug combinations with this compound?

Yes, this compound has shown strong synergistic effects when combined with other anti-cancer agents. A notable example is its combination with the BCL-2 inhibitor venetoclax.[5][14] This combination can be effective in overcoming venetoclax resistance that is driven by BCL-XL upregulation.[5][14][15] The combination of this compound and venetoclax has been shown to be synthetically lethal in various lymphoma and leukemia cell lines.[14][17] Additionally, combining BCL-XL inhibitors with chemotherapy agents like docetaxel has demonstrated synergistic cell killing in solid tumor models.[8]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays with this compound.
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. High or low confluency can affect drug response.
Drug Potency Aliquot this compound upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Periodically check the potency of your stock solution.
Assay Endpoint The timing of the viability assessment is crucial. Determine the optimal incubation time for your specific cell line by performing a time-course experiment (e.g., 24, 48, 72 hours).
Assay Method Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters. Ensure the chosen assay is appropriate for your experimental goals and validate your results with an alternative method if necessary.
Problem 2: Difficulty in confirming BCL-XL dependency.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve to determine the IC50 value of this compound for your cell line. Use concentrations around the IC50 for subsequent experiments.
Off-target Effects While this compound is selective, use a complementary genetic approach to confirm BCL-XL dependency. Knockdown of BCL-XL using siRNA or knockout using CRISPR-Cas9 should phenocopy the effects of this compound treatment in dependent cells.[5][10]
Redundant Survival Mechanisms If single-agent this compound is ineffective, consider co-inhibition of other anti-apoptotic proteins like BCL-2 or MCL-1 to unmask a potential co-dependency.

Quantitative Data

Table 1: Binding Affinities and Inhibitory Concentrations of this compound and Related Compounds

CompoundTargetKi (nM)IC50 (nM)Cell Line
This compound BCL-XL<0.01--
BCL-2>1000-fold weaker than BCL-XL--
BCL-W19--
MCL-1>440--
--~20-40H146 (SCLC)
A-1331852 BCL-XL<0.01low nM rangeCAKI-2, TUHR4TKB
BCL-26--
BCL-W4--
MCL-1142--
Navitoclax (ABT-263) BCL-XL≤0.5--
BCL-2≤1--
BCL-W≤1--

Note: Ki and IC50 values can vary depending on the assay conditions and cell line used. Data is compiled from multiple sources.[1][2][6]

Experimental Protocols

Protocol 1: Determining Cell Viability and IC50 using a Luminescence-Based Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Remove the culture medium from the wells and add fresh medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized viability against the log of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[18]

Protocol 2: Western Blotting for BCL-XL Expression
  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL-XL overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the BCL-XL signal to the loading control.[5][10]

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess BCL-XL Protein Interactions
  • Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against BCL-XL or an isotype control antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners (e.g., BIM, BAX, BAK).[5]

Visualizations

BCL_XL_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Mitochondrion Mitochondrion cluster_Apoptosis Apoptosis BCL_XL BCL-XL BAX BAX BCL_XL->BAX sequesters BAK BAK BCL_XL->BAK sequesters BIM BIM BCL_XL->BIM sequesters MOMP MOMP BAX->MOMP induces BAK->MOMP induces BIM->BAX activates BIM->BAK activates Cytochrome_c Cytochrome c MOMP->Cytochrome_c release Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes A1155463 This compound A1155463->BCL_XL inhibits

Caption: this compound inhibits BCL-XL, leading to apoptosis.

Experimental_Workflow_BCLXL_Dependency cluster_Initial_Screening Initial Screening cluster_Validation Validation of Dependency cluster_Mechanism Mechanistic Studies Cell_Lines Panel of Cancer Cell Lines A1155463_Treatment Treat with this compound (Dose-Response) Cell_Lines->A1155463_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) A1155463_Treatment->Viability_Assay IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Sensitive_Resistant Select Sensitive and Resistant Cell Lines IC50_Determination->Sensitive_Resistant siRNA_CRISPR BCL-XL Knockdown (siRNA) or Knockout (CRISPR) Sensitive_Resistant->siRNA_CRISPR Co_IP Co-Immunoprecipitation (BCL-XL pulldown) Sensitive_Resistant->Co_IP Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Sensitive_Resistant->Apoptosis_Assay Western_Blot_Apoptosis Western Blot for Apoptosis Markers (cleaved PARP, Caspase-3) Sensitive_Resistant->Western_Blot_Apoptosis Western_Blot Confirm BCL-XL Downregulation siRNA_CRISPR->Western_Blot Phenotypic_Assay Assess Phenotype (Viability, Apoptosis) siRNA_CRISPR->Phenotypic_Assay

Caption: Workflow to determine BCL-XL dependency in cell lines.

Resistance_Mechanism cluster_Treatment Treatment cluster_Resistance Acquired Resistance cluster_Overcoming_Resistance Overcoming Resistance Venetoclax Venetoclax (BCL-2 inhibitor) BCL2_Dependent_Cell BCL-2 Dependent Cancer Cell Venetoclax->BCL2_Dependent_Cell inhibits BCL-2 Combination_Therapy Combination Therapy Venetoclax->Combination_Therapy Resistant_Cell Venetoclax-Resistant Cell BCL2_Dependent_Cell->Resistant_Cell develops resistance Upregulation_BCLXL Upregulation of BCL-XL Resistant_Cell->Upregulation_BCLXL mechanism Combination_Therapy->Resistant_Cell induces Apoptosis Apoptosis Combination_Therapy->Apoptosis A1155463 This compound (BCL-XL inhibitor) A1155463->Combination_Therapy

Caption: Overcoming venetoclax resistance with this compound.

References

Validation & Comparative

Validating A-1155463 On-Target Activity Through Platelet Count Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of A-1155463, a potent and selective BCL-xL inhibitor, with alternative strategies for researchers validating on-target activity. The primary focus is the well-documented pharmacodynamic marker of BCL-xL inhibition: transient thrombocytopenia. This guide presents supporting experimental data, detailed protocols, and visual aids to facilitate a clear understanding of the underlying mechanisms and comparative efficacy.

Introduction to this compound and On-Target Validation

This compound is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL). BCL-xL is a crucial survival factor for several cancer types, making it a compelling therapeutic target. A key physiological role of BCL-xL is the maintenance of platelet survival.[1] Inhibition of BCL-xL, therefore, leads to a predictable and reversible decrease in platelet counts, a phenomenon known as thrombocytopenia. This on-target effect serves as a valuable biomarker for assessing the in vivo activity of BCL-xL inhibitors.

This guide will compare this compound with other BCL-xL targeting agents, including the dual BCL-2/BCL-xL inhibitor Navitoclax (ABT-263) and innovative Proteolysis Targeting Chimeras (PROTACs) like DT2216 and XZ424, which are designed to mitigate platelet toxicity.

Comparative Efficacy and Platelet Toxicity

The following tables summarize the in vitro potency and in vivo effects on platelet counts for this compound and its alternatives.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)Potency (EC50/DC50)Key Findings
This compound BCL-xLEC50: 6 nM (MOLT-4 cells)[2]Highly potent and selective for BCL-xL.[3]
Navitoclax (ABT-263) BCL-2, BCL-xLEC50: 191 nM (MOLT-4 cells)[4]Dual inhibitor, potent but with significant platelet toxicity.[5][6]
DT2216 BCL-xL (Degrader)DC50: 63 nM (MOLT-4 cells)[7]PROTAC that induces BCL-xL degradation; spares platelets due to low VHL E3 ligase expression in platelets.[4][8]
XZ424 BCL-xL (Degrader)DC50: 50 nM (MOLT-4 cells)[9]CRBN-recruiting PROTAC with reduced platelet toxicity compared to the parent compound this compound.[3]
A-1331852 BCL-xLEC50: 6 nM (MOLT-4 cells)[2]A potent and orally bioavailable BCL-xL inhibitor.[10]
WEHI-539 BCL-xL-A selective BCL-xL inhibitor.[3]

Table 2: In Vivo Effect on Platelet Counts

CompoundSpeciesDose and RouteEffect on PlateletsTime Course
This compound Mouse5 mg/kg, i.p.Significant but reversible thrombocytopenia.[11]Nadir at ~24 hours, recovery within days.[11]
Navitoclax (ABT-263) Human250 mg, dailyDose-dependent thrombocytopenia.[5]Nadirs typically occur on days 2-5, with recovery during off-drug periods.[5]
DT2216 Human0.04 to 0.4 mg/kg IV BIWReversible thrombocytopenia in Cycle 1, not in Cycle 2.[12]Platelets recovered to >75,000 within 1 week.[12]
XZ424 --Lower toxicity to human platelets compared to this compound.[3]-

Signaling Pathway and Mechanism of Action

The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins. BCL-xL sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. This compound and other BCL-xL inhibitors disrupt the BCL-xL/BIM interaction, leading to apoptosis. In platelets, which have a short lifespan, this inhibition accelerates their clearance from circulation.

BCL_xL_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX BAX MOMP MOMP BAX->MOMP BAK BAK BAK->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates BCL_xL BCL-xL BIM BIM BCL_xL->BIM Inhibits BIM->BAX Activates BIM->BAK Activates A1155463 This compound A1155463->BCL_xL Inhibits Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Figure 1: BCL-xL signaling pathway in apoptosis.

Experimental Protocols

In Vivo Platelet Count Assessment in Mice

This protocol describes a typical experiment to evaluate the effect of a BCL-xL inhibitor on platelet counts in mice.

Materials:

  • This compound or alternative compound

  • Vehicle control (e.g., as described in specific publications)

  • Experimental mice (e.g., C57BL/6)

  • EDTA-coated micro-hematocrit tubes

  • Automated hematology analyzer

Procedure:

  • Animal Dosing: Administer the compound (e.g., this compound at 5 mg/kg) or vehicle to mice via the desired route (e.g., intraperitoneal injection).

  • Blood Collection: At predetermined time points (e.g., baseline, 2, 6, 24, 48, and 72 hours post-dose), collect a small volume of blood (~50 µL) from the submandibular vein into EDTA-coated tubes.

  • Platelet Counting: Analyze the blood samples using an automated hematology analyzer to determine the platelet count.

  • Data Analysis: Plot the mean platelet count at each time point for the treated and vehicle control groups. Calculate the percentage change from baseline.

Experimental_Workflow start Start dosing Administer Compound/Vehicle to Mice start->dosing blood_collection Collect Blood at Timed Intervals dosing->blood_collection platelet_analysis Analyze Platelet Count (Hematology Analyzer) blood_collection->platelet_analysis data_analysis Analyze and Plot Data platelet_analysis->data_analysis end End data_analysis->end

Figure 2: Workflow for in vivo platelet count assessment.
In Vitro Platelet Viability Assay

This assay determines the direct effect of compounds on platelet survival in vitro.

Materials:

  • Freshly isolated human or mouse platelets

  • Test compounds (this compound, alternatives)

  • Control vehicle (e.g., DMSO)

  • Platelet storage buffer (e.g., Tyrode's buffer with appropriate supplements)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Platelet Isolation: Isolate platelets from whole blood using standard laboratory procedures.

  • Compound Treatment: Incubate isolated platelets with various concentrations of the test compounds or vehicle control for a specified period (e.g., 24-72 hours) at 37°C.

  • Staining: Stain the platelets with Annexin V and Propidium Iodide according to the manufacturer's protocol to identify apoptotic and dead cells.

  • Flow Cytometry: Analyze the stained platelets using a flow cytometer to quantify the percentage of viable, apoptotic, and necrotic cells.

  • Data Analysis: Calculate the EC50 value for each compound based on the dose-response curve of platelet viability.

Conclusion

The on-target activity of the BCL-xL inhibitor this compound can be reliably validated by monitoring in vivo platelet counts, which exhibit a characteristic transient decrease. This guide provides a comparative framework for this compound against other BCL-xL targeting agents, including those with mechanisms designed to spare platelets. The provided data, protocols, and diagrams offer a comprehensive resource for researchers in the field of apoptosis and drug development to design and interpret experiments aimed at validating the on-target effects of BCL-xL inhibitors. The choice of agent will depend on the specific research question, with this compound serving as a potent and selective tool for studying BCL-xL biology, while alternatives like PROTACs offer a path toward therapeutic applications with a wider therapeutic window.

References

A Comprehensive Guide to Confirming BCL-XL Inhibition by A-1155463 in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of A-1155463, a potent and selective BCL-XL inhibitor, with other relevant inhibitors. It includes experimental data, detailed protocols for confirming cellular activity, and visualizations to elucidate the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a highly potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein frequently overexpressed in various cancers.[1][2] It binds to BCL-XL with picomolar affinity, disrupting its interaction with pro-apoptotic proteins like BIM, BAK, and BAX, thereby triggering the intrinsic apoptotic pathway in BCL-XL-dependent cancer cells.[1][3] Its high selectivity for BCL-XL over other BCL-2 family members, such as BCL-2 and MCL-1, makes it a valuable tool for studying BCL-XL-specific functions and a promising therapeutic candidate.[1][3]

Comparison of this compound with Alternative BCL-XL Inhibitors

The efficacy of this compound can be benchmarked against other well-characterized BCL-XL inhibitors. The following table summarizes the binding affinities and cellular potencies of this compound and its alternatives.

CompoundTarget(s)BCL-XL (Ki)BCL-2 (Ki)BCL-W (Ki)MCL-1 (Ki)Cell Line (EC50)
This compound BCL-XL<0.01 nM[4]74 nM[3]8 nM[3]>444 nM[3]Molt-4 (70 nM)[2]
A-1331852 BCL-XL<0.01 nM[4]6 nM[4]4 nM[4]142 nM[4]Molt-4 (6 nM)
WEHI-539 BCL-XL1.1 nM (IC50)[5][6]>1 µM>1 µM>1 µMMcl-1-/- MEFs (480 nM)[7]
Navitoclax (ABT-263) BCL-XL, BCL-2, BCL-W≤0.5 nM[8]≤1 nM[8]≤1 nM[8]ResistantSCLC lines (varied)[9]

Confirming BCL-XL Inhibition in a Cellular Context

To confirm that this compound is effectively inhibiting BCL-XL in cells, a series of assays should be performed to demonstrate target engagement, downstream signaling events, and the ultimate biological outcome of apoptosis.

Demonstrating Target Engagement

a) Co-Immunoprecipitation (Co-IP)

This classic technique is used to show that this compound disrupts the interaction between BCL-XL and its pro-apoptotic binding partners, such as BIM. A reduction in the amount of BIM that co-immunoprecipitates with BCL-XL after treatment with this compound indicates successful target engagement.

b) Proximity Ligation Assay (PLA)

PLA is a more sensitive method for visualizing protein-protein interactions in situ. A decrease in the PLA signal between BCL-XL and a pro-apoptotic partner like BAK after this compound treatment provides strong evidence of target disruption within the cellular environment.

Assessing Downstream Apoptotic Events

a) Cytochrome c Release

Inhibition of BCL-XL leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. This can be quantified by flow cytometry after selective plasma membrane permeabilization.

b) Caspase Activation

Released cytochrome c triggers the activation of the caspase cascade, a hallmark of apoptosis. The activity of key executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric assays.

Measuring Cellular Viability and Apoptosis

a) Cell Viability Assays

A decrease in cell viability is the ultimate biological consequence of BCL-XL inhibition in dependent cells. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, provide a robust readout of cell health.[1]

b) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. An increase in Annexin V-positive cells is a clear indicator of apoptosis induction.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

BCL_XL_Inhibition_Pathway cluster_Mitochondria Mitochondrion BAX/BAK BAX/BAK Cytochrome_c Cytochrome_c BAX/BAK->Cytochrome_c release Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation BCL_XL BCL_XL BCL_XL->BAX/BAK inhibit Pro-apoptotic_stimuli Pro-apoptotic_stimuli BH3-only_proteins BH3-only proteins (e.g., BIM, BAD) Pro-apoptotic_stimuli->BH3-only_proteins BH3-only_proteins->BAX/BAK activate A_1155463 This compound A_1155463->BCL_XL inhibits Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: BCL-XL Inhibition Pathway by this compound.

Experimental_Workflow cluster_Target cluster_Downstream cluster_Outcome Cell_Culture Culture BCL-XL Dependent Cancer Cell Line Treatment Treat cells with this compound (and controls) Cell_Culture->Treatment Target_Engagement Target Engagement Assays Treatment->Target_Engagement Downstream_Events Downstream Event Assays Treatment->Downstream_Events Biological_Outcome Biological Outcome Assays Treatment->Biological_Outcome Co_IP Co-Immunoprecipitation (BCL-XL & BIM) Target_Engagement->Co_IP PLA Proximity Ligation Assay (BCL-XL & BAK) Target_Engagement->PLA Cyto_c Cytochrome c Release (Flow Cytometry) Downstream_Events->Cyto_c Caspase Caspase-3 Activity Assay Downstream_Events->Caspase Viability Cell Viability (e.g., CellTiter-Glo) Biological_Outcome->Viability Apoptosis_Staining Annexin V/PI Staining (Flow Cytometry) Biological_Outcome->Apoptosis_Staining

Caption: Experimental Workflow for this compound Validation.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To quantify the number of viable cells in culture after treatment with this compound.

Materials:

  • BCL-XL dependent cell line

  • 96-well opaque-walled plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and appropriate vehicle controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[10]

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[10]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Measure luminescence using a luminometer.

  • Calculate EC50 values by plotting the luminescence signal against the log of the this compound concentration.

Caspase-3 Activity Assay (Colorimetric)

Objective: To measure the activity of caspase-3 as an indicator of apoptosis.

Materials:

  • Treated cell lysates

  • Caspase-3 Colorimetric Assay Kit (e.g., from Abcam, Sigma-Aldrich)[11]

  • Microplate reader

Protocol:

  • Culture and treat cells with this compound as described previously.

  • Lyse the cells using the lysis buffer provided in the kit and quantify the protein concentration.[11]

  • Add 50-200 µg of protein from each cell lysate to a 96-well plate.[11]

  • Add the 2X Reaction Buffer/DTT mix to each sample.[11]

  • Add the DEVD-pNA substrate to each well to a final concentration of 200 µM.[11]

  • Incubate the plate at 37°C for 1-2 hours.[11]

  • Measure the absorbance at 400-405 nm using a microplate reader.

  • The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated samples to untreated controls.[11]

Cytochrome c Release by Flow Cytometry

Objective: To detect the release of cytochrome c from the mitochondria into the cytosol.

Materials:

  • Treated cells

  • Digitonin

  • Fixation and permeabilization buffers

  • Anti-cytochrome c antibody (FITC-conjugated)

  • Flow cytometer

Protocol:

  • Harvest and wash cells after treatment with this compound.

  • Selectively permeabilize the plasma membrane by incubating the cells in a low concentration of digitonin on ice.

  • Wash the cells to remove the cytosolic components, including any released cytochrome c.

  • Fix and permeabilize the remaining cellular structures, including the mitochondria.

  • Incubate the cells with a FITC-conjugated anti-cytochrome c antibody.

  • Wash the cells and resuspend in PBS.

  • Analyze the fluorescence intensity by flow cytometry. A decrease in the mean fluorescence intensity indicates the loss of mitochondrial cytochrome c.[12]

This comprehensive guide provides the necessary information and methodologies to robustly confirm the in-cell inhibition of BCL-XL by this compound. By following these protocols and comparing the results to alternative inhibitors, researchers can confidently assess the on-target effects of this potent and selective molecule.

References

A Comparative Guide: BCL-XL siRNA Knockdown vs. A-1155463 Treatment for BCL-XL Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cancer research and drug development, targeting the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) has emerged as a promising therapeutic strategy. BCL-XL is a key regulator of the intrinsic apoptosis pathway, and its overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to conventional therapies.[1][2] Researchers employ various methods to inhibit BCL-XL function, with RNA interference (RNAi) using small interfering RNA (siRNA) and small molecule inhibitors being two prominent approaches.

This guide provides an objective comparison between BCL-XL siRNA knockdown and treatment with A-1155463, a highly potent and selective BCL-XL inhibitor.[3][4] We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate method for their experimental needs.

Mechanism of Action

BCL-XL siRNA Knockdown: This method utilizes the cell's natural RNA interference machinery to degrade BCL-XL messenger RNA (mRNA), thereby preventing the translation and synthesis of the BCL-XL protein. This leads to a reduction in the overall levels of BCL-XL, sensitizing cancer cells to apoptotic stimuli.

This compound Treatment: this compound is a small molecule that acts as a BH3 mimetic. It competitively binds to the BH3-binding groove of the BCL-XL protein, displacing pro-apoptotic proteins like BIM. This frees up pro-apoptotic proteins to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[5]

Comparative Performance Data

The following tables summarize quantitative data from studies comparing the efficacy of BCL-XL siRNA knockdown and this compound treatment in various cancer cell lines.

Cell LineTreatmentConcentration/DoseIncubation TimeResultReference
LS1034 (Colorectal Cancer)BCL2L1 siRNANot Specified72 hoursDecreased cell viability[6]
SW1417 (Colorectal Cancer)BCL2L1 siRNANot Specified72 hoursDecreased cell viability[6]
GEO (Colorectal Cancer)BCL2L1 siRNANot Specified72 hoursNo significant effect on cell viability[6]
RKO (Colorectal Cancer)BCL2L1 siRNANot Specified72 hoursNo significant effect on cell viability[6]
LS1034 (Colorectal Cancer)This compound200 nM24 hoursInduction of apoptosis[6]
SW1417 (Colorectal Cancer)This compound200 nM24 hoursInduction of apoptosis[6]
A375 (Melanoma)BCL-xL siRNANot SpecifiedNot SpecifiedIncreased sensitivity to AURKA inhibition[7]
A375 (Melanoma)This compound1µM24 hoursIncreased apoptosis in combination with alisertib[7]
H-2452 (Malignant Mesothelioma)BCL-xL siRNANot SpecifiedNot SpecifiedEnhanced growth-inhibiting and apoptosis-inducing effects of Resveratrol and Clofarabine[8]
EJ28 (Bladder Cancer)BCL-xL siRNANot Specified48 hours28% reduction in BCL-xL mRNA[9]
J82 (Bladder Cancer)BCL-xL siRNANot Specified48 hoursReduction in BCL-xL mRNA[9]
MCF-7 (Breast Cancer)BCL-xL siRNA200 nM48 hoursReduction in BCL-xL gene expression[10]
MCF-7 (Breast Cancer)BCL-xL siRNA200 nM72 hoursReduction in BCL-xL protein content[10]

Experimental Protocols

BCL-XL siRNA Knockdown Protocol (General)

This protocol provides a general guideline for BCL-XL siRNA knockdown. Specific conditions may need to be optimized for different cell lines.

Materials:

  • BCL-XL specific siRNA (e.g., SignalSilence® Bcl-xL siRNA from Cell Signaling Technology[11])

  • Control (scrambled) siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 100 nM of BCL-XL siRNA or control siRNA in 150 µl of Opti-MEM I medium.

    • In a separate tube, dilute the transfection reagent (e.g., 5 µl of Lipofectamine RNAiMAX) in 150 µl of Opti-MEM I medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the 300 µl of the siRNA-lipid complex mixture drop-wise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Analysis: After incubation, harvest the cells to assess BCL-XL knockdown efficiency by Western blotting or qRT-PCR and evaluate the desired cellular phenotype (e.g., apoptosis, cell viability).

This compound Treatment Protocol (General)

This protocol provides a general guideline for treating cells with this compound. The optimal concentration and incubation time will vary depending on the cell line and experimental goals.

Materials:

  • This compound (Selleckchem, Cat. No. S7800)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Complete cell culture medium

  • Cells to be treated

  • Multi-well plates

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment Preparation: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 1 nM - 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, assess the cellular response using appropriate assays, such as apoptosis assays (e.g., Annexin V staining, caspase activity) or cell viability assays (e.g., MTT, CellTiter-Glo).

Visualizing the BCL-XL Signaling Pathway and Experimental Logic

To better understand the biological context and the rationale behind these inhibitory methods, the following diagrams illustrate the BCL-XL signaling pathway and the comparative logic of using siRNA versus a small molecule inhibitor.

BCL_XL_Pathway BCL-XL Mediated Anti-Apoptotic Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family BCL-2 Family Proteins cluster_mitochondrion Mitochondrion cluster_caspases Caspase Cascade DNA_damage DNA Damage BIM BIM (BH3-only) DNA_damage->BIM Growth_factor_deprivation Growth Factor Deprivation Growth_factor_deprivation->BIM BCL_XL BCL-XL BAX_BAK BAX / BAK BCL_XL->BAX_BAK inhibits MOMP MOMP BAX_BAK->MOMP induces BIM->BAX_BAK activates Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspase_3 Caspase-3 Apoptosome->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: The intrinsic apoptosis pathway regulated by BCL-XL.

Inhibition_Comparison Comparison of BCL-XL Inhibition Strategies cluster_siRNA siRNA Knockdown cluster_A1155463 This compound Treatment cluster_outcome Cellular Outcome siRNA_intro BCL-XL siRNA Transfection RISC RISC Loading siRNA_intro->RISC mRNA_degradation BCL-XL mRNA Degradation RISC->mRNA_degradation Protein_reduction Reduced BCL-XL Protein Synthesis mRNA_degradation->Protein_reduction Apoptosis_induction Apoptosis Induction Protein_reduction->Apoptosis_induction A1155463_intro This compound Administration Binding This compound binds to BCL-XL BH3 groove A1155463_intro->Binding BCL_XL_protein BCL-XL Protein BCL_XL_protein->Binding Displacement Displacement of pro-apoptotic proteins Binding->Displacement Displacement->Apoptosis_induction

Caption: Workflow comparison of BCL-XL inhibition.

Conclusion

Both BCL-XL siRNA knockdown and this compound treatment are effective methods for inhibiting BCL-XL function and inducing apoptosis in sensitive cancer cell lines. The choice between these two approaches depends on the specific experimental objectives.

  • BCL-XL siRNA knockdown is a valuable tool for validating the on-target effects of BCL-XL inhibition and for studies requiring a sustained reduction in BCL-XL protein levels. However, transfection efficiency can be variable between cell lines, and off-target effects of the siRNA should be considered.

  • This compound offers a more direct and often more rapid method of inhibiting BCL-XL activity. As a small molecule, it is generally easier to administer and dose, making it suitable for a wide range of in vitro and in vivo studies.[4] However, potential off-target effects of the compound, although shown to be minimal for this compound's high selectivity, should be taken into account.[3]

References

A Comparative Guide to BCL-XL Inhibitors: A-1155463's Efficacy in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the BCL-2 family of proteins, central regulators of apoptosis, has emerged as a critical target. Specifically, BCL-XL is a key pro-survival protein frequently overexpressed in various solid tumors and hematological malignancies, contributing to therapeutic resistance. This guide provides a comparative analysis of the in vivo tumor growth inhibition by the selective BCL-XL inhibitor, A-1155463, against other notable BCL inhibitors, including its predecessor WEHI-539, its successor A-1331852, and the dual BCL-2/BCL-XL inhibitor navitoclax.

In Vivo Tumor Growth Inhibition: A Tabulated Comparison

The following tables summarize the in vivo efficacy of this compound and other BCL-XL inhibitors in various xenograft models. It is important to note that a direct head-to-head comparison of these inhibitors as monotherapies within a single study is not publicly available. The data presented is compiled from individual studies, and thus, direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: this compound In Vivo Efficacy

CompoundXenograft ModelCell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compoundSmall Cell Lung CancerH146SCID-Beige Mice5 mg/kg, IP, Daily for 14 days44%[1]

Table 2: Comparative BCL-XL Inhibitors In Vivo Efficacy

CompoundXenograft ModelCell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
A-1331852Colorectal CancerColo205SCID/Beige Mice25 mg/kg, PO, Daily for 14 days35%[2]
NavitoclaxSmall Cell Lung CancerH146SCID MiceVarious schedulesSignificant tumor regression observed[3]
WEHI-539Not Applicable--Not tenable for in vivo dosing-[1]

This compound demonstrates significant tumor growth inhibition in a BCL-XL-dependent small cell lung cancer model.[1] Its successor, A-1331852, also shows in vivo activity, although in a different tumor model.[2] Navitoclax, a dual inhibitor, has also shown efficacy in SCLC xenografts.[3] Notably, the predecessor to this compound, WEHI-539, possessed poor physicochemical properties that made in vivo studies challenging.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of xenograft studies. Below are generalized and specific protocols based on the available literature.

General Xenograft Protocol
  • Cell Culture: Human cancer cell lines (e.g., H146, Colo205, Molt-4) are cultured in appropriate media and conditions to ensure exponential growth.

  • Animal Models: Immunocompromised mice, such as SCID (Severe Combined Immunodeficiency) or NOD/SCID, are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A specific number of cancer cells (typically 1 x 106 to 10 x 106) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width2)/2 is commonly used to calculate tumor volume.

  • Treatment Initiation: Once tumors reach a predetermined average size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

  • Drug Administration: The investigational compound or vehicle control is administered according to the specified dosing regimen (e.g., intraperitoneally or orally).

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated group to the control group.

Specific Protocols for BCL-XL Inhibitors
  • This compound (H146 Xenograft Model):

    • Cell Line: NCI-H146 (Small Cell Lung Cancer)

    • Animal Model: Female SCID-Beige mice

    • Implantation: 5 x 106 H146 cells subcutaneously.

    • Treatment: 5 mg/kg this compound administered intraperitoneally (IP), daily for 14 days.[1]

  • A-1331852 (Colo205 Xenograft Model):

    • Cell Line: Colo205 (Colorectal Cancer)

    • Animal Model: SCID/Beige mice

    • Implantation: Colo205 cells subcutaneously.

    • Treatment: 25 mg/kg/day A-1331852 administered orally (PO), daily for 14 days.[2]

  • Navitoclax (H146 Xenograft Model):

    • Cell Line: NCI-H146 (Small Cell Lung Cancer)

    • Animal Model: SCID mice

    • Treatment: Various dosing schedules have been evaluated, including continuous daily oral administration.[3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided in DOT language.

BCL_XL_Inhibition_Pathway cluster_0 Apoptotic Stimuli cluster_1 Anti-apoptotic Proteins cluster_2 Effector Proteins Pro-apoptotic proteins (BIM, BAD) Pro-apoptotic proteins (BIM, BAD) BCL-XL BCL-XL Pro-apoptotic proteins (BIM, BAD)->BCL-XL binds to BAX/BAK BAX/BAK BCL-XL->BAX/BAK inhibits Apoptosis Apoptosis BAX/BAK->Apoptosis triggers This compound This compound This compound->BCL-XL inhibits

Caption: BCL-XL Inhibition Pathway.

Xenograft_Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Harvest & Inject Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Monitor Randomization Randomization Tumor Growth->Randomization Tumors reach target size Treatment Treatment Randomization->Treatment Administer Inhibitor Vehicle Control Vehicle Control Randomization->Vehicle Control Administer Vehicle Data Analysis Data Analysis Treatment->Data Analysis Measure Tumor Volume Vehicle Control->Data Analysis

Caption: Xenograft Experimental Workflow.

References

A-1331852 Demonstrates Superior In Vitro Potency Over A-1155463 in Bcl-xL Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A-1331852, a second-generation B-cell lymphoma-extra large (Bcl-xL) inhibitor, exhibits significantly greater in vitro potency compared to its predecessor, A-1155463. This enhanced potency is evident in both biochemical and cell-based assays, positioning A-1331852 as a more effective tool for studying Bcl-xL-dependent apoptosis and as a more promising candidate for therapeutic development.

A direct comparison of the two compounds reveals that A-1331852 has a markedly lower half-maximal effective concentration (EC50) in Bcl-xL-dependent cell lines. In the MOLT-4 acute lymphoblastic leukemia cell line, A-1331852 demonstrates an EC50 of 6 nM, which is approximately 20-fold more potent than this compound, with a reported EC50 of 130 nM.[1][2] This superior cell-killing efficacy highlights the improved ability of A-1331852 to induce apoptosis in cancer cells that rely on Bcl-xL for survival.

The enhanced cellular activity of A-1331852 is underpinned by its high binding affinity for the Bcl-xL protein. Both compounds exhibit picomolar binding affinity to Bcl-xL, with inhibitory constants (Ki) of less than 0.01 nM.[3] However, A-1331852 was developed through a structure-based drug design approach that optimized the pharmacophore of this compound, leading to improved cellular potency.[2]

Comparative In Vitro Activity

The following table summarizes the key in vitro potency metrics for this compound and A-1331852, demonstrating the superior profile of A-1331852.

ParameterThis compoundA-1331852Reference(s)
Bcl-xL Binding Affinity (Ki) <0.01 nM<0.01 nM[3]
Bcl-2 Binding Affinity (Ki) 74.0 nM - 80 nM6.1 nM - 6 nM[1][3]
Bcl-w Binding Affinity (Ki) 19 nM4 nM[3]
Mcl-1 Binding Affinity (Ki) >440 nM142 nM[3]
MOLT-4 Cell Viability (EC50) 70 nM - 130 nM6 nM - 6.3 nM[1][3][4]
RS4;11 Cell Viability (EC50) >5,000 nM>5,000 nM[1]

Mechanism of Action: Inducing Apoptosis

Both this compound and A-1331852 are BH3 mimetics that function by selectively binding to the hydrophobic groove of the anti-apoptotic protein Bcl-xL. This binding displaces pro-apoptotic proteins, such as BIM, from Bcl-xL. The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[2]

cluster_0 Normal Cell Survival cluster_1 Inhibition by this compound / A-1331852 Bcl_xL Bcl-xL Bax_Bak BAX/BAK Bcl_xL->Bax_Bak Inhibits Pro_apoptotic Pro-apoptotic Proteins (e.g., BIM, BAD) Pro_apoptotic->Bcl_xL Inhibited by Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Caspases Caspases Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Inactive Inhibitor This compound or A-1331852 Bcl_xL_2 Bcl-xL Inhibitor->Bcl_xL_2 Binds to and inhibits Pro_apoptotic_2 Pro-apoptotic Proteins (e.g., BIM, BAD) Bax_Bak_2 BAX/BAK Pro_apoptotic_2->Bax_Bak_2 Activates Mitochondrion_2 Mitochondrion Bax_Bak_2->Mitochondrion_2 Permeabilizes Caspases_2 Caspases Mitochondrion_2->Caspases_2 Cytochrome c release Apoptosis_2 Apoptosis Caspases_2->Apoptosis_2 Activates

Figure 1. Mechanism of action of this compound and A-1331852.

Experimental Protocols

The in vitro potency of this compound and A-1331852 was determined using established experimental methodologies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity (Ki)

This assay measures the binding affinity of the inhibitors to Bcl-xL.

  • Reagents : Recombinant His-tagged Bcl-xL protein, a biotinylated peptide ligand for Bcl-xL, a terbium-labeled anti-His antibody (donor fluorophore), and a dye-labeled streptavidin (acceptor fluorophore).

  • Procedure :

    • The test compounds (this compound or A-1331852) are serially diluted in assay buffer.

    • The Bcl-xL protein, biotinylated peptide ligand, terbium-labeled antibody, and dye-labeled streptavidin are mixed.

    • The diluted compounds are added to the protein-ligand mixture in a microplate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence is measured on a plate reader capable of TR-FRET. The terbium donor is excited at approximately 340 nm, and emissions are read at two wavelengths (e.g., 620 nm for terbium and 665 nm for the acceptor).

  • Data Analysis : The ratio of the acceptor to donor fluorescence is calculated. The Ki values are determined by fitting the data to a competitive binding model.

cluster_0 Binding Assay Principle cluster_1 Detection Bcl_xL His-tagged Bcl-xL Peptide Biotinylated Peptide Ligand Bcl_xL->Peptide Binding Antibody Terbium-labeled anti-His Antibody (Donor) Bcl_xL->Antibody Streptavidin Dye-labeled Streptavidin (Acceptor) Peptide->Streptavidin Antibody->Streptavidin Energy Transfer Emission Acceptor Emission (e.g., 665 nm) Streptavidin->Emission Inhibitor This compound or A-1331852 Inhibitor->Bcl_xL Competitive Binding Excitation Excitation (340 nm) Excitation->Antibody FRET FRET

Figure 2. TR-FRET assay workflow for inhibitor binding.

Cell Viability (MTS) Assay for EC50 Determination

This colorimetric assay determines the concentration of the inhibitor required to reduce cell viability by 50%.

  • Cell Culture : MOLT-4 cells are cultured in appropriate media and conditions.

  • Procedure :

    • Cells are seeded into 96-well plates at a predetermined density.

    • The test compounds are serially diluted and added to the wells.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution is added to each well.

    • The plates are incubated for 1-4 hours to allow for the conversion of MTS to a colored formazan product by metabolically active cells.

    • The absorbance is measured at approximately 490 nm using a microplate reader.

  • Data Analysis : The absorbance values are normalized to untreated control cells, and the EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[5][6]

References

A-1155463: A BCL-XL Selective Inhibitor as a Safer Alternative to Navitoclax by Sparing BCL-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of A-1155463 and Navitoclax, focusing on their differential effects on BCL-2 family proteins and the resulting implications for platelet viability. Experimental data and detailed methodologies are presented to support the evaluation of this compound as a strategic alternative to Navitoclax in cancer therapy.

Navitoclax (ABT-263) is a potent BH3 mimetic that induces apoptosis in cancer cells by inhibiting the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-w. However, its clinical utility is hampered by dose-limiting thrombocytopenia, a direct consequence of BCL-XL inhibition, which is essential for platelet survival. This compound, a highly potent and selective BCL-XL inhibitor, has emerged as a critical tool to uncouple the roles of BCL-XL and BCL-2 in both normal and cancerous cells. This guide details the comparative pharmacology of this compound and Navitoclax, highlighting how the selectivity of this compound can be leveraged to avoid the BCL-2 inhibition-associated toxicities of Navitoclax while providing a potent tool to investigate BCL-XL-dependent cancers.

Comparative Analysis of Binding Affinity and Cellular Potency

This compound was developed through structure-based design to achieve high selectivity for BCL-XL. In contrast, Navitoclax was designed as a dual inhibitor of BCL-2 and BCL-XL. This fundamental difference in their design is reflected in their binding affinities and cellular activities.

CompoundBCL-XL (Ki, nM)BCL-2 (Ki, nM)BCL-w (Ki, nM)MCL-1 (Ki, nM)MOLT-4 (EC50, µM)RS4;11 (EC50, µM)
This compound <0.018019>4400.07>5
Navitoclax ≤1≤1≤1>2240.300.11
Table 1: Comparative binding affinities (Ki) and cellular potencies (EC50) of this compound and Navitoclax. MOLT-4 is a BCL-XL-dependent cell line, while RS4;11 is a BCL-2-dependent cell line.

The data clearly demonstrates that this compound is a potent and highly selective BCL-XL inhibitor with over 1000-fold weaker binding to BCL-2. This selectivity translates to its cellular activity, where it potently induces cell death in the BCL-XL-dependent MOLT-4 cell line but is inactive against the BCL-2-dependent RS4;11 cell line. Conversely, Navitoclax shows potent inhibition of both BCL-XL and BCL-2, resulting in activity against both cell lines.

Differential Impact on Platelet Viability: The Key Advantage of BCL-2 Sparing

The primary dose-limiting toxicity of Navitoclax is thrombocytopenia, which is a direct result of its inhibition of BCL-XL in platelets. Platelets have a short lifespan and their survival is critically dependent on BCL-XL. Inhibition of BCL-XL by Navitoclax leads to the induction of apoptosis in platelets, resulting in their rapid clearance from circulation.

This compound, being a potent BCL-XL inhibitor, also induces a mechanism-based and reversible thrombocytopenia in mice. However, its selectivity allows for the decoupling of BCL-XL and BCL-2 inhibition. This is crucial for therapeutic strategies where targeting BCL-XL is desired without the broader effects of BCL-2 inhibition. For instance, in certain solid tumors, resistance to chemotherapy has been linked to the upregulation of BCL-XL, making it a prime therapeutic target. In such cases, a selective BCL-XL inhibitor like this compound could be advantageous.

While direct comparative preclinical studies on the degree of thrombocytopenia are limited, the on-target effect on platelets is expected for any potent BCL-XL inhibitor. The key takeaway is that the thrombocytopenia observed with this compound is a specific consequence of BCL-XL inhibition, whereas with Navitoclax, it is a component of its broader activity profile that also includes BCL-2 inhibition.

Signaling Pathways and Experimental Workflows

The differential effects of this compound and Navitoclax can be understood by examining their impact on the intrinsic apoptosis pathway.

Differential Inhibition of BCL-2 Family Proteins cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic Effectors cluster_2 Inhibitors BCL_XL BCL-XL BAX_BAK BAX/BAK BCL_XL->BAX_BAK Inhibits BCL_2 BCL-2 BCL_2->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces A1155463 This compound A1155463->BCL_XL Inhibits Navitoclax Navitoclax Navitoclax->BCL_XL Inhibits Navitoclax->BCL_2 Inhibits

Caption: Differential targeting of BCL-2 family proteins by this compound and Navitoclax.

The experimental workflow to compare these inhibitors typically involves a series of in vitro assays.

Experimental Workflow for Inhibitor Comparison Start Cancer Cell Lines (BCL-XL and BCL-2 dependent) Treatment Treat with this compound or Navitoclax Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) Treatment->Apoptosis Data_Analysis Data Analysis and IC50/EC50 Determination Viability->Data_Analysis Apoptosis->Data_Analysis Platelet_Isolation Isolate Platelets (from human or mouse blood) Platelet_Treatment Treat Platelets with This compound or Navitoclax Platelet_Isolation->Platelet_Treatment Platelet_Viability Platelet Viability/ Apoptosis Assay Platelet_Treatment->Platelet_Viability Platelet_Viability->Data_Analysis

Caption: A typical experimental workflow for comparing the cellular effects of this compound and Navitoclax.

Detailed Experimental Methodologies

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., MOLT-4 and RS4;11) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or Navitoclax. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Addition: Equilibrate the plate and its contents to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Development: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) values by fitting the data to a four-parameter logistic curve using appropriate software.

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

  • Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay (steps 1-3).

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each sample in a plate-reading luminometer.

  • Data Analysis: Analyze the data to determine the dose-dependent activation of caspases 3 and 7.

Platelet Viability Assay

  • Platelet Isolation: Isolate human or mouse platelets from whole blood by centrifugation. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

  • Compound Treatment: Treat the isolated platelets with serial dilutions of this compound or Navitoclax for a specified time (e.g., 2-4 hours).

  • Apoptosis Measurement: Assess platelet apoptosis using methods such as Annexin V staining followed by flow cytometry or by measuring caspase-3 activation.

  • Data Analysis: Quantify the percentage of apoptotic platelets at different drug concentrations to determine the respective potencies for inducing platelet death.

Conclusion

This compound serves as a highly selective and potent BCL-XL inhibitor, offering a valuable tool to dissect the specific roles of BCL-XL in cancer biology and normal physiology. Its selectivity for BCL-XL over BCL-2 provides a clear advantage in research settings and presents a potential therapeutic strategy for BCL-XL-dependent tumors where the broad inhibition of BCL-2 by agents like Navitoclax may lead to unwanted toxicities. The on-target effect of thrombocytopenia remains a consideration for any BCL-XL inhibitor, but the ability to specifically target this anti-apoptotic protein with this compound allows for a more precise approach in drug development and combination therapies. This guide provides the foundational data and methodologies for researchers to effectively utilize and compare this compound and Navitoclax in their studies.

Safety Operating Guide

Essential Safety and Disposal Guide for A-1155463

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety, handling, and disposal information for A-1155463, a potent and selective BCL-XL inhibitor intended for laboratory research use only. Adherence to these guidelines is crucial for ensuring personnel safety and regulatory compliance.

Proper Disposal Procedures

As this compound is a bioactive chemical compound, it must be treated as hazardous chemical waste. Disposal should always be in accordance with federal, state, and local environmental regulations.

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • Label this compound waste containers clearly with the chemical name and associated hazards.

    • Do not mix with other chemical waste unless compatibility is confirmed, to avoid unforeseen reactions.

  • Containerization:

    • Use only approved, sealed, and leak-proof containers for both solid and liquid waste.

    • Ensure containers are appropriate for the type of waste (e.g., separate containers for sharps, liquids, and solids).

  • Solid Waste Disposal:

    • This includes unused or expired solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips).

    • Place all solid waste into a designated, labeled hazardous waste container.

  • Liquid Waste Disposal:

    • This pertains to solutions of this compound, such as those prepared in DMSO.

    • Collect all liquid waste in a sealed, properly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Decontamination of Glassware and Surfaces:

    • Thoroughly rinse any glassware or surfaces that have come into contact with this compound with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Collect the initial rinseate as hazardous liquid waste.

  • Arranging for Waste Pickup:

    • Store the sealed and labeled hazardous waste containers in a designated, secure area.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃₅H₃₂FN₅O₄S₂
Molecular Weight 669.8 g/mol
CAS Number 1235034-55-5
Binding Affinity (Ki) <0.01 nM for BCL-XL, 80 nM for BCL-2, 19 nM for BCL-W, >440 nM for MCL-1[1][2]
Cellular Activity (EC₅₀) 70 nM in Molt-4 cells, 65 nM in H146 small cell lung cancer cells[1][3]
Storage Temperature Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Solubility Soluble in DMSO.[3]

Experimental Protocols

Cell Viability Assay:

To determine the EC₅₀ value of this compound, a common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Plate cells (e.g., Molt-4 or H146) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period, typically 72 hours. Include a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control and plot the data to calculate the EC₅₀ value using appropriate software (e.g., GraphPad Prism).

In Vivo Tumor Growth Inhibition Study:

Animal studies are conducted to evaluate the in vivo efficacy of this compound.

  • Tumor Cell Implantation: Subcutaneously implant human tumor cells (e.g., H146) into immunocompromised mice (e.g., SCID-Beige).

  • Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size. Once tumors reach the desired volume, randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (e.g., at 5 mg/kg via intraperitoneal injection) or a vehicle control to the respective groups daily for a defined period (e.g., 14 days).[2]

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Data Analysis: Plot the average tumor volume over time for each group to assess the extent of tumor growth inhibition.

Signaling Pathway and Mechanism of Action

This compound is a selective inhibitor of the anti-apoptotic protein BCL-XL. The diagram below illustrates the apoptotic signaling pathway and the mechanism of inhibition by this compound.

BCL_XL_Inhibition cluster_0 Apoptotic Signaling cluster_1 Inhibition by this compound Apoptotic_Stimuli Apoptotic Stimuli Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAD) Apoptotic_Stimuli->Pro_Apoptotic Activates BCL_XL BCL-XL (Anti-Apoptotic) Pro_Apoptotic->BCL_XL Inhibits BAX_BAK BAX / BAK Pro_Apoptotic->BAX_BAK Activates BCL_XL->BAX_BAK Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis A1155463 This compound A1155463->BCL_XL Selectively Inhibits

Caption: Mechanism of this compound as a selective BCL-XL inhibitor in the apoptosis pathway.

References

Essential Safety and Operational Guide for Handling A-1155463

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling, use, and disposal of A-1155463, a potent and selective BCL-XL inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.

Compound Identification and Properties
Identifier Value
IUPAC Name Not available in search results
CAS Number 1235034-55-5[1]
Molecular Formula C₂₈H₃₁N₃O₆·HCl (Hydrochloride salt)
Molecular Weight 542.02 g/mol (Hydrochloride salt)[2]
Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, based on its potent biological activity and handling guidelines for similar research compounds, the following hazards should be considered. This compound is a physiologically active substance that may cause adverse effects if not handled properly.

Potential Hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • May cause cancer.

  • May damage fertility or the unborn child.

  • Toxic if swallowed.[2]

  • Very toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

Equipment Specification
Gloves Impervious gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.
First Aid Measures
Exposure Route Procedure
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
Skin Contact Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage for a stock solution is at -80°C for up to 2 years or -20°C for up to 1 year.[1]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. All handling of the solid compound should be performed in a chemical fume hood.[5]

Experimental Protocols and Data

In Vitro Cellular Assays

Cell Viability Assay:

  • Cells are treated with increasing concentrations of this compound.

  • After 72 hours of incubation, cell viability is assessed using the CellTiter-Glo luminescent cell viability assay.

  • Results are normalized to untreated cells.

  • The EC₅₀ value is calculated using appropriate software (e.g., GraphPad Prism).[6]

Binding Affinity:

Protein Kᵢ (nM)
BCL-XL <0.01[7]
BCL-2 80[1][8]
BCL-W 19[1][8]
MCL-1 >440[1][8]
In Vivo Studies in Mice

Pharmacokinetic and Pharmacodynamic Studies:

  • Animal Model: SCID-Beige mice.[9]

  • Dosing: A single intraperitoneal (IP) dose of 5 mg/kg.[6][9]

  • Vehicle: 5% DMSO, 10% EtOH, 20% Cremaphor ELP, and 65% D5W.[9]

  • Pharmacodynamic Endpoint: Platelet counts were measured at various time points post-dose via retro-orbital bleeds to assess BCL-XL inhibition. A significant drop in platelets was observed at 6 hours, with recovery to normal levels within 72 hours.[6][9]

Tumor Growth Inhibition Studies:

  • Animal Model: SCID-Beige mice with H146 small cell lung cancer xenografts.[9]

  • Dosing: Daily IP administration of 5 mg/kg for 14 days.[6][9]

  • Outcome: A statistically significant inhibition of tumor growth (44% maximum) was observed.[6][9]

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed container. This includes contaminated gloves, bench paper, and pipette tips.[10]

  • Liquid Waste: Collect in a sealed, leak-proof container. Chemical decontamination with a suitable disinfectant (e.g., 10% bleach solution for 30 minutes) may be appropriate before disposal, but compatibility should be verified.[11] Never autoclave bleach-treated liquids.[10]

  • Sharps: All sharps (needles, scalpels, etc.) must be disposed of in an approved, puncture-resistant sharps container.[11]

  • Disposal Route: All hazardous waste must be disposed of through an approved institutional hazardous waste program.[2]

Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Log This compound Store Store at -20°C or -80°C Receive->Store Prep_Area Prepare Handling Area (Fume Hood) Store->Prep_Area Don_PPE Don PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Solubilize Prepare Stock Solution (e.g., in DMSO) Weigh->Solubilize Dilute Prepare Working Solutions Solubilize->Dilute Experiment Perform Experiment (In Vitro / In Vivo) Dilute->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate_Waste Dispose Dispose via Hazardous Waste Program Segregate_Waste->Dispose Doff_PPE Doff & Dispose PPE Dispose->Doff_PPE

Caption: Workflow for handling this compound.

G A1155463 This compound BCL_XL BCL-XL (Anti-apoptotic) A1155463->BCL_XL inhibits Pro_Apoptotic Pro-apoptotic Proteins (e.g., BIM, BAK, BAX) BCL_XL->Pro_Apoptotic sequesters Mitochondria Mitochondria Pro_Apoptotic->Mitochondria act on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound mechanism of action.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-1155463
Reactant of Route 2
A-1155463

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.